5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Description
BenchChem offers high-quality 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1188164-61-5 |
|---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of N-methyl-5-bromo-1-aminoindane
This guide provides a comprehensive framework for the determination of the core physical and solubility properties of N-methyl-5-bromo-1-aminoindane. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides robust, self-validating protocols to ensure the generation of high-quality, reliable data.
While specific experimental data for N-methyl-5-bromo-1-aminoindane is not extensively available in public literature, this guide equips researchers with the necessary methodologies to elucidate its physicochemical profile. Data from structurally similar compounds, such as 5-bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt, suggest that N-methyl-5-bromo-1-aminoindane is likely a solid at room temperature. The introduction of a methyl group to the primary amine is expected to influence its basicity and lipophilicity, making the experimental determination of these properties crucial for its application in research and development.
Section 1: Core Physical Properties of N-methyl-5-bromo-1-aminoindane
A thorough understanding of the physical properties of a compound is fundamental to its handling, formulation, and development. This section outlines the experimental procedures for determining the melting point, boiling point, pKa, and partition coefficient (logP) of N-methyl-5-bromo-1-aminoindane.
Tabulated Physical Properties
The following table serves as a template for organizing the experimentally determined physical properties of N-methyl-5-bromo-1-aminoindane. For context, some publicly available data for a related compound, 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, is included.
| Property | Experimental Value for N-methyl-5-bromo-1-aminoindane | Reported Value for 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | Method of Determination |
| Molecular Formula | C10H12BrN | C9H11BrClN | N/A |
| Molecular Weight | 226.11 g/mol | 248.55 g/mol [1] | N/A |
| Physical Form | To be determined | Solid[2][3] | Visual Inspection |
| Melting Point (°C) | To be determined | Not available | Capillary Method |
| Boiling Point (°C) | To be determined | Not available | Distillation under Reduced Pressure |
| pKa | To be determined | Not available | Potentiometric Titration |
| LogP | To be determined | Not available | Shake-Flask Method |
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical flow for the characterization of the core physical properties of N-methyl-5-bromo-1-aminoindane.
Caption: Workflow for the determination of key physical properties.
Step-by-Step Protocols for Physical Property Determination
Rationale: The melting point is a crucial indicator of a solid compound's purity. A sharp melting range typically signifies a high degree of purity.
-
Sample Preparation: Finely powder a small amount of crystalline N-methyl-5-bromo-1-aminoindane.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially.
-
Observation: Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Rationale: Many organic compounds decompose at their atmospheric boiling points. Determination under reduced pressure allows for boiling at a lower temperature, preventing degradation.
-
Apparatus Setup: Assemble a micro-distillation apparatus suitable for small sample volumes.
-
Sample Introduction: Place a small, known volume of N-methyl-5-bromo-1-aminoindane into the distillation flask along with a boiling chip.
-
Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask.
-
Observation: Record the temperature at which the liquid boils and the corresponding pressure.
-
Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the boiling point at standard pressure (760 mmHg).
Rationale: The pKa is the negative log of the acid dissociation constant and is a critical parameter for understanding the ionization state of a compound at a given pH. This is vital for predicting its behavior in biological systems.
-
Solution Preparation: Prepare a standard solution of N-methyl-5-bromo-1-aminoindane in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the midpoint of the titration curve).
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption and distribution.
-
Solvent System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Compound Addition: Dissolve a known amount of N-methyl-5-bromo-1-aminoindane in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Section 2: Solubility Profile of N-methyl-5-bromo-1-aminoindane
Solubility is a critical property that influences a compound's bioavailability and suitability for various applications. This section provides a protocol for determining the solubility of N-methyl-5-bromo-1-aminoindane in a range of solvents relevant to research and development.
Tabulated Solubility Data
The following table is a template for recording the experimentally determined solubility of N-methyl-5-bromo-1-aminoindane in various solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Water | 25 | To be determined | Isothermal Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | To be determined | Isothermal Shake-Flask |
| Methanol | 25 | To be determined | Isothermal Shake-Flask |
| Ethanol | 25 | To be determined | Isothermal Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | Isothermal Shake-Flask |
| Dichloromethane | 25 | To be determined | Isothermal Shake-Flask |
Experimental Workflow for Solubility Determination
The following diagram outlines the process for determining the solubility of N-methyl-5-bromo-1-aminoindane.
Caption: Workflow for the isothermal shake-flask solubility assay.
Step-by-Step Protocol for Solubility Determination (Isothermal Shake-Flask Method)
Rationale: The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent at a given temperature.
-
Sample Preparation: Add an excess amount of solid N-methyl-5-bromo-1-aminoindane to a series of vials, ensuring that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Remove the vials from the shaker bath and allow the undissolved solid to settle. For finer suspensions, centrifugation or filtration through a solvent-compatible filter (e.g., PTFE) may be necessary to obtain a clear supernatant.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of N-methyl-5-bromo-1-aminoindane in the diluted supernatant using a validated analytical method such as HPLC with UV detection or UV-Vis spectroscopy against a standard curve.
-
Calculation: Calculate the solubility in mg/mL, taking into account the dilution factor.
References
-
PubChem - (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride . [Link]
Sources
An In-depth Technical Guide to the Structure-Activity Relationship of N-Methylated Aminoindanes
Introduction: The Aminoindane Scaffold - A Privileged Structure in Neuropharmacology
The 2-aminoindane framework represents a class of conformationally restricted phenethylamine analogues. This structural rigidity, imposed by the fusion of a cyclopentyl ring to the benzene ring, has profound implications for its interaction with biological targets, particularly monoamine transporters.[1] Initially explored for diverse therapeutic applications, including as anti-Parkinsonian agents, the unique pharmacological profile of aminoindanes has garnered significant interest in the field of neuroscience research.[2] This guide will provide a detailed examination of the structure-activity relationship (SAR) of a specific subclass: N-methylated aminoindanes. We will explore how the addition of a methyl group to the nitrogen atom, along with other structural modifications, modulates their affinity and activity at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
The Critical Role of N-Methylation: Modulating Potency and Selectivity
N-methylation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound.[3][4] In the context of aminoindanes, the introduction of a methyl group to the primary amine can significantly alter the molecule's lipophilicity, metabolic stability, and, most importantly, its interaction with monoamine transporters.[3][5] This modification can shift the balance of activity between the different transporters, leading to compounds with distinct neurochemical profiles, ranging from selective serotonin releasing agents (SSRAs) to mixed serotonin-norepinephrine releasing agents (SNRAs).[6][7][8]
Dissecting the Structure-Activity Relationship
The pharmacological activity of N-methylated aminoindanes is a direct consequence of their three-dimensional shape and the electronic properties of their constituent atoms. Understanding the SAR of this class of compounds requires a systematic analysis of modifications to the core scaffold.
Aromatic Ring Substitution: Fine-Tuning Receptor Interactions
Substituents on the aromatic ring play a pivotal role in defining the affinity and selectivity of N-methylated aminoindanes for monoamine transporters.
-
Methylenedioxy Substitution: The presence of a methylenedioxy bridge at the 5- and 6-positions, as seen in 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI), is a key feature that often imparts significant serotonergic activity.[9] This substitution pattern is analogous to that of the well-known entactogen MDMA, and indeed, MDMAI exhibits similar empathogenic effects.[9] The methylenedioxy group is thought to enhance binding to SERT, contributing to both reuptake inhibition and release.[9]
-
Other Substitutions: While the methylenedioxy group is prevalent, other substitutions can also have a profound impact. For instance, the introduction of a methoxy group at the 5-position and a methyl group at the 6-position, as in 5-methoxy-6-methyl-2-aminoindane (MMAI), results in a highly selective serotonin releasing agent.[10] This highlights the sensitivity of the monoamine transporters to the electronic and steric properties of the aromatic ring substituents.
The Indane Ring: Conformational Restraint and its Consequences
The rigid indane ring system is a defining feature of this class of compounds. This conformational restriction, compared to the more flexible phenethylamine backbone of amphetamines, leads to a distinct pharmacological profile.[1] It is believed that this rigidity orients the amine group and the aromatic ring in a specific spatial arrangement that is favorable for interaction with monoamine transporters.
The N-Methyl Group: A Key Modulator
As the central theme of this guide, the N-methyl group's influence cannot be overstated. Comparing an N-methylated aminoindane to its primary amine counterpart often reveals a shift in activity. For example, while 5,6-methylenedioxy-2-aminoindane (MDAI) is a potent serotonin and norepinephrine releasing agent, the addition of a methyl group to form MDMAI maintains this activity profile but with altered potency.[6][9] Studies have shown that MDMAI has a slightly lower potency than MDMA at monoamine transporters.[9]
Pharmacological Profiles: From Reuptake Inhibition to Release
N-methylated aminoindanes primarily exert their effects by interacting with monoamine transporters, acting as either reuptake inhibitors or releasing agents.[8]
-
Monoamine Reuptake Inhibition: These compounds can bind to SERT, DAT, and/or NET, blocking the reabsorption of their respective neurotransmitters from the synaptic cleft.[10] This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing monoaminergic signaling.
-
Monoamine Release: In addition to reuptake inhibition, many N-methylated aminoindanes can induce the reverse transport of monoamines through a process known as efflux.[8] This results in a rapid and significant increase in synaptic neurotransmitter levels. The balance between reuptake inhibition and release is a critical determinant of the overall pharmacological effect.
The following table summarizes the in vitro data for key N-methylated aminoindanes and related compounds, illustrating their potencies for inhibiting monoamine reuptake.
| Compound | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | Primary Mechanism |
| MDMAI | ~2x lower potency than MDMA | ~2x lower potency than MDMA | ~2x lower potency than MDMA | Releaser/Reuptake Inhibitor |
| MDAI | Potent | Potent | Potent | Releaser/Reuptake Inhibitor |
| MMAI | High Potency | Low Potency | Low Potency | Selective Serotonin Releaser |
Note: Specific IC50 values for MDMAI are not extensively reported, but it is generally understood to have a potency approximately twofold lower than MDMA.[9]
Visualizing the Core Structure and a Key Experimental Workflow
To better understand the molecular architecture and the methods used to characterize these compounds, the following diagrams are provided.
Caption: General chemical structure of N-methylated 2-aminoindanes.
Caption: A simplified workflow for a competitive radioligand binding assay.
Experimental Methodologies: A Closer Look
The determination of the SAR for N-methylated aminoindanes relies on a suite of well-established in vitro and in vivo assays.
Synthesis of N-Methylated Aminoindanes
The synthesis of N-methylated aminoindanes can be achieved through various synthetic routes. A common approach involves the reductive amination of a suitable indanone precursor.
Exemplary Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the corresponding 2-indanone derivative in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add an excess of methylamine, often as a solution in a solvent like ethanol or THF.
-
Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to the reaction mixture. The choice of reducing agent is critical to selectively reduce the intermediate imine without reducing the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acidic solution. Extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-methylated aminoindane.
Note: This is a generalized protocol. Specific reaction conditions may vary depending on the starting materials and desired product.
In Vitro Assays: Quantifying Transporter Interactions
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific transporter. It involves a competition experiment where the N-methylated aminoindane competes with a radiolabeled ligand for binding to the transporter.
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA, or [3H]NE) into cells expressing the corresponding transporter. This provides a measure of the compound's potency as a reuptake inhibitor (IC50).
Future Directions and Therapeutic Potential
The unique pharmacological profiles of N-methylated aminoindanes make them interesting candidates for further research. Their ability to selectively modulate monoamine systems suggests potential therapeutic applications in a range of neurological and psychiatric disorders. For instance, compounds with high selectivity for SERT could be explored as novel antidepressants or anxiolytics.[8] However, it is crucial to also consider their potential for abuse and neurotoxicity, which requires thorough investigation.[9]
Conclusion
The structure-activity relationship of N-methylated aminoindanes is a complex interplay of aromatic substitution, conformational rigidity, and the critical influence of the N-methyl group. These structural features collectively determine the affinity and functional activity of these compounds at monoamine transporters. A comprehensive understanding of their SAR is essential for the rational design of novel ligands with tailored pharmacological profiles for research and potential therapeutic development.
References
- Pharmacology - MDAI | Release. (n.d.).
- MDMAI - Grokipedia. (n.d.).
-
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. doi: 10.3389/fpsyt.2017.00236. Retrieved from [Link]
-
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. Retrieved from [Link]
-
MDAI - Wikipedia. (n.d.). Retrieved from [Link]
-
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. Retrieved from [Link]
-
Monoamine releasing agent - Wikipedia. (n.d.). Retrieved from [Link]
-
Sasaki, Y., & Abe, J. (1997). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Retrieved from [Link]
-
Bitan, G., et al. (2001). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. Retrieved from [Link]
- Aurelio, L., & Hutton, C. A. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry.
-
Simantov, R., et al. (2016). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. PubMed. Retrieved from [Link]
- Sun, D., Zhang, L., & Wang, J. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 19(6), 4463.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. MDAI | Release [release.org.uk]
- 7. MDAI - Wikipedia [en.wikipedia.org]
- 8. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
An In-depth Technical Guide to the Safe Handling of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS No. 1188164-61-5) is publicly available. This guide has been developed by extrapolating data from its close structural analog, 5-bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt. The recommendations herein should be treated as a precautionary baseline. A thorough risk assessment should be conducted before handling this compound.
Introduction
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is a substituted indanamine derivative. Its structural similarity to other biologically active amines suggests its potential utility in medicinal chemistry and drug discovery programs. As with any novel chemical entity, a comprehensive understanding of its potential hazards is paramount for ensuring laboratory safety. This guide provides a detailed overview of the anticipated hazards, safe handling protocols, and emergency procedures for 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine, based on the known safety profile of its parent amine.
Hazard Identification and Classification
Based on the GHS classifications of the parent compound, 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, the N-methylated derivative is anticipated to present the following hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
The GHS pictogram associated with these hazards is the GHS07 exclamation mark, indicating that the substance is a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Statement | GHS Classification | Source(s) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2A) | |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Physical and Chemical Properties
While experimental data for 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is limited, some properties can be inferred or have been reported by suppliers.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1188164-61-5 | [3] |
| Molecular Formula | C₁₀H₁₂BrN | [3] |
| Molecular Weight | 226.11 g/mol | [3] |
| Appearance | Assumed to be a solid (powder or crystals) |
Safe Handling and Storage
Given the anticipated hazards, a stringent set of handling and storage protocols must be implemented to minimize exposure and ensure a safe working environment.
-
Ventilation: All manipulations of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine should be conducted in a well-ventilated area. For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
A comprehensive PPE regimen is critical when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Gloves: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.
-
Lab Coat: A full-sleeved lab coat should be worn at all times.
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, consider wearing an apron or a chemical-resistant suit.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the material is being aerosolized, a NIOSH-approved particulate respirator (or equivalent) should be used.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.
-
Contaminated clothing should be removed and laundered before reuse.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, consider an inert atmosphere and protection from light[1].
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the skin and eyes. Wear appropriate PPE as described in Section 3.2.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, use a HEPA-filtered vacuum for cleanup.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Chemical Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.
Experimental Workflow and Risk Assessment
The following diagram illustrates a generalized workflow for handling potentially hazardous research chemicals like 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine, emphasizing integrated safety checkpoints.
Caption: Risk assessment and safe handling workflow.
Conclusion
While the complete toxicological profile of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine remains to be fully elucidated, the available data for its parent amine provides a strong basis for a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely work with this compound in their pursuit of scientific advancement.
References
- Sigma-Aldrich. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Safety Data Sheet.
Sources
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine vs rasagiline structure
An In-depth Technical Guide to the Structural and Mechanistic Comparison of Rasagiline and 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Introduction: The Inden-1-amine Scaffold in Neuropharmacology
The 2,3-dihydro-1H-inden-1-amine, commonly known as 1-aminoindan, represents a privileged scaffold in medicinal chemistry, particularly in the development of agents targeting the central nervous system. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. The most prominent exemplar of this scaffold is rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) approved for the treatment of Parkinson's disease.[1][2] By preventing the breakdown of dopamine, rasagiline helps alleviate the motor symptoms of the disease.[3][4]
This guide provides a detailed structural comparison between the well-characterized drug, rasagiline ((R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine), and a structurally related analogue, 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine. Through a side-by-side analysis, we will dissect the key structural motifs, predict the resulting shifts in physicochemical properties, and extrapolate the profound implications for their mechanism of action and potential pharmacological profiles. This analysis is critical for researchers engaged in the design of novel MAO inhibitors or other CNS-active agents based on the indenylamine framework.
Section 1: Core Structural Analysis
A foundational understanding requires a detailed examination of each molecule's constituent parts: the core scaffold, key substituents, and stereochemistry.
Rasagiline: The Archetypal MAO-B Inhibitor
Rasagiline's structure is optimized for high-affinity and selective interaction with the MAO-B enzyme.
-
Core Scaffold: A 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework.
-
Key Substituents: An N-propargyl group (a prop-2-ynyl moiety) attached to the amine. This group is the chemical warhead responsible for its mechanism of action.[1][5]
-
Stereochemistry: The biological activity resides exclusively in the (R)-enantiomer. The S-isomer is a significantly weaker MAO inhibitor.[5]
Caption: Chemical structure of Rasagiline.
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine: A Structural Analogue
This compound shares the same indenylamine core but features critical substitutions that are predicted to fundamentally alter its biological activity.
-
Core Scaffold: A 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework.
-
Key Substituents:
-
A bromine atom at the 5-position of the aromatic ring.
-
An N-methyl group, replacing rasagiline's N-propargyl group.
-
-
Stereochemistry: As the name does not specify a particular stereoisomer, it is typically handled as a racemic mixture unless a stereospecific synthesis is employed.
Caption: Chemical structure of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine.
Section 2: Comparative Analysis and Structure-Activity Relationship (SAR)
The seemingly subtle differences between the two molecules lead to significant divergences in their predicted interactions with MAO enzymes.
Head-to-Head Structural Comparison
The primary differences lie in the N-alkyl substituent and the aromatic ring substitution.
Caption: Mechanism of irreversible MAO-B inhibition by rasagiline.
In stark contrast, the N-methyl group on 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine lacks this functionality. It cannot form a covalent bond with the FAD cofactor. Therefore, any inhibitory activity this compound might possess would be reversible, relying on non-covalent interactions within the active site. This fundamentally changes its pharmacological profile from a long-acting inactivator to a short-acting, competitive, or non-competitive inhibitor.
Impact of the 5-Bromo Substitution
Halogenation of aromatic rings is a common strategy in drug design to modulate a compound's properties. The introduction of a bromine atom at the 5-position is expected to have several effects:
-
Increased Lipophilicity: Bromine increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross the blood-brain barrier.
-
Altered Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring, potentially influencing pi-stacking interactions with aromatic residues (e.g., Tyrosine) in the enzyme's active site.
-
Steric Effects: The bromine atom adds bulk, which could either create favorable van der Waals interactions or cause steric hindrance, depending on the topology of the binding pocket. Studies on other indenylamine derivatives have shown that substitutions on the aromatic ring can significantly impact potency and selectivity for MAO-B. [6][7]
Summary of Predicted Functional Implications
| Structural Feature | Rasagiline | 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine | Predicted Functional Implication |
| N-Substituent | Propargyl | Methyl | Change from irreversible, mechanism-based inhibition to reversible inhibition. Drastically shorter duration of action. |
| Aromatic Ring | Unsubstituted | 5-Bromo | Increased lipophilicity (potential for better CNS penetration). Altered binding affinity and/or selectivity due to new steric and electronic interactions. |
| Mechanism | Irreversible Enzyme Inactivation | Reversible Enzyme Inhibition | The bromo-analogue would require continuous presence to exert its effect, unlike rasagiline where inhibition persists long after the drug is cleared. [8] |
Section 3: Synthetic and Experimental Protocols
To validate the hypotheses derived from structural analysis, specific synthetic and analytical procedures are required. The following protocols provide a framework for the synthesis and comparative evaluation of these compounds.
Proposed Synthesis of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
This synthesis can be achieved via a two-step reductive amination process starting from the commercially available 5-bromo-2,3-dihydro-1H-inden-1-one.
Step 1: Synthesis of the intermediate 5-bromo-2,3-dihydro-1H-inden-1-amine [9]
-
Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium formate (10.0 eq).
-
Stirring: Stir the mixture for 1 hour at room temperature to form the intermediate imine.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 60°C for 2 hours.
-
Workup: Cool the reaction, concentrate under reduced pressure, and purify the residue by silica gel chromatography to yield 5-bromo-2,3-dihydro-1H-inden-1-amine.
Step 2: N-methylation to yield the final product
-
Reaction Setup: Dissolve 5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) and formaldehyde (aqueous solution, ~1.2 eq) in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to obtain 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine.
Protocol: In Vitro MAO-B Inhibition Assay
This protocol allows for the quantitative comparison of the inhibitory potency (IC₅₀) of the two compounds against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Potassium phosphate buffer (pH 7.4)
-
Rasagiline (positive control)
-
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine (test compound)
-
96-well microplate and fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of rasagiline and the test compound in the assay buffer.
-
Pre-incubation (for irreversible inhibitors): In a 96-well plate, add 20 µL of each compound dilution to wells containing 160 µL of buffer and 10 µL of MAO-B enzyme solution. Incubate for 30 minutes at 37°C. This step is crucial for irreversible inhibitors like rasagiline to allow time for covalent modification.
-
Initiation of Reaction: Add 10 µL of the kynuramine substrate to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Termination: Stop the reaction by adding 75 µL of 2N NaOH.
-
Fluorescence Reading: Read the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Expected Outcome: Rasagiline is expected to show a potent, low nanomolar IC₅₀ value. The IC₅₀ for the bromo-analogue will reveal its potency as a reversible inhibitor; it is hypothesized to be significantly less potent than rasagiline due to the lack of the irreversible binding mechanism.
Conclusion
The structural comparison between rasagiline and 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine provides a compelling case study in structure-activity relationships. The replacement of the N-propargyl group with an N-methyl group fundamentally alters the mechanism of action from irreversible to reversible inhibition, a change with profound pharmacological consequences. Furthermore, the addition of a bromine atom to the aromatic ring is predicted to modify the compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This in-depth analysis underscores the critical importance of specific functional groups in drug design and provides a logical framework for the rational development of new therapeutic agents based on the versatile indenylamine scaffold.
References
-
Wikipedia. Rasagiline. [Link]
-
Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003. [Link]
-
Keating, G. M. (2012). Rasagiline: A Review of Its Use in the Treatment of Idiopathic Parkinson's Disease. Ovid. [Link]
-
Davis Phinney Foundation for Parkinson's. (2023). A Closer Look at Rasagiline for Parkinson's Symptom Management. [Link]
-
WebMD. Rasagiline (Azilect): Uses, Side Effects, Interactions. [Link]
-
Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential (Abstract). Rambam Maimonides Medical Journal. [Link]
-
Li, G., et al. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, ACS Publications. [Link]
-
Cheng, J., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]
-
Youdim, M. B., & Weinstock, M. (2005). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. PubMed. [Link]
-
U.S. Food & Drug Administration. (2006). AZILECT® (rasagiline) Tablets, 0.5 and 1 mg. [Link]
-
Lee, Y., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed. [Link]
-
ResearchGate. (2025). Gram-scale synthesis of rasagiline mesylate (1). [Link]
-
Matzel, P., et al. (2016). One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry, RSC Publishing. [Link]
-
Weinreb, O., et al. (2003). The importance of propargylamine moiety in the anti-Parkinson drug rasagiline and its derivatives in MAPK-dependent amyloid precursor protein processing. PubMed. [Link]
-
National Center for Biotechnology Information. Racemic rasagiline. PubChem Compound Database. [Link]
-
Teva Pharmaceutical Industries Ltd. (n.d.). Rasagiline Mesylate Product Monograph. [Link]
-
Finberg, J. P. M. (2025). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of rasagiline and structurally related compounds. [Link]
-
The Mobley Lab. Rasagiline | C12H13N. [Link]
-
Castagnoli, N. Jr., et al. (1995). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. PubMed. [Link]
-
Li, M., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. PubMed. [Link]
-
Kong, H., et al. (2021). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors. ChEMBL, EMBL-EBI. [Link]
-
Binda, C., et al. (2011). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. ResearchGate. [Link]
-
ResearchGate. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]
-
ResearchGate. (n.d.). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. [Link]
-
Harsing, L. G. Jr., et al. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
ChemUniverse. 5-bromo-2,3-dihydro-1H-inden-1-amine. [Link]
-
National Center for Biotechnology Information. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem Compound Database. [Link]
- Google Patents. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
Sources
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. Rasagiline (Azilect): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. 5-Bromo-2,3-dihydro-1H-inden-1-amine | 185122-74-1 [chemicalbook.com]
serotonin receptor affinity of 5-bromo-N-methyl-aminoindane
An In-Depth Technical Guide to the Serotonin Receptor Affinity of 5-Bromo-N-methyl-aminoindane
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the predicted serotonin receptor affinity of the novel psychoactive compound, 5-bromo-N-methyl-aminoindane. Due to the limited availability of direct empirical data for this specific molecule, this guide synthesizes information from structurally related aminoindane analogs, established receptor binding principles, and state-of-the-art methodologies for receptor affinity determination. The primary audience for this document includes researchers in pharmacology, medicinal chemistry, and drug development. We will explore the plausible synthesis, the predicted pharmacodynamic profile with a focus on serotonin receptor interactions, and detailed protocols for empirical validation.
Introduction: The Aminoindane Class and the Significance of Serotonin Receptor Modulation
The aminoindane chemical class has garnered significant interest in the field of neuroscience and pharmacology. These rigid analogs of phenethylamines, such as amphetamine, offer a unique structural scaffold that can be modified to achieve a wide spectrum of pharmacological effects. Compounds like 5,6-methylenedioxy-2-aminoindane (MDAI) have been investigated for their potent and selective serotonin-releasing properties, producing entactogenic effects with potentially reduced neurotoxicity compared to 3,4-methylenedioxymethamphetamine (MDMA).[1][2] The N-methylation and halogenation of the aminoindane core are key chemical modifications that can significantly alter a compound's affinity and selectivity for various monoamine transporters and receptors.
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and social behavior. With at least 14 identified receptor subtypes, the 5-HT system presents a rich landscape for therapeutic intervention.[3] The affinity of a ligand for these different receptor subtypes dictates its functional profile. For example, high affinity for the 5-HT2A receptor is a hallmark of classic psychedelic compounds, while interactions with 5-HT1A and 5-HT2C receptors can modulate anxiety and appetite, respectively.[3][4] Therefore, a thorough understanding of a novel compound's serotonin receptor affinity is paramount in predicting its therapeutic potential and abuse liability.
This guide focuses on 5-bromo-N-methyl-aminoindane, a compound for which public data is scarce. By examining its structural relatives, we can construct a scientifically grounded hypothesis regarding its likely interactions with the serotonin receptor family.
Predicted Pharmacological Profile of 5-Bromo-N-methyl-aminoindane
The chemical structure of 5-bromo-N-methyl-aminoindane suggests a profile that likely includes significant interaction with the serotonin system. This prediction is based on the structure-activity relationships (SAR) observed in related aminoindanes.
Structural-Activity Relationship Analysis
-
Aminoindane Scaffold: The rigid 2-aminoindane structure is known to facilitate interaction with monoamine transporters.[5]
-
N-methylation: The presence of a methyl group on the amine (N-methyl) is a common feature in many psychoactive compounds, including methamphetamine and MDMA. This modification can influence potency and the ratio of releasing versus reuptake inhibiting activity at monoamine transporters. In the case of N-methyl-2-aminoindane (NM2AI), this modification is present.[5][6]
-
Bromination at the 5-position: Halogenation of aromatic rings is a well-established strategy in medicinal chemistry to modulate receptor affinity and selectivity. The bromo- substituent at the 5-position is of particular interest. For instance, 5-bromo-DMT is a known partial agonist at the 5-HT2A receptor.[4] The position and nature of the halogen can significantly impact the binding affinity.
Predicted Serotonin Receptor Affinity
Based on the SAR, we can hypothesize the following affinity profile for 5-bromo-N-methyl-aminoindane:
-
5-HT2A Receptor: Given the precedent of other 5-substituted tryptamines and phenethylamines, it is highly probable that 5-bromo-N-methyl-aminoindane will exhibit affinity for the 5-HT2A receptor. The N-benzyl phenethylamines, for example, show increased affinity and selectivity for 5-HT2A receptors.[7] The bromination may enhance this affinity.
-
5-HT1A and 5-HT2C Receptors: Many serotonergic compounds exhibit affinity for a range of 5-HT receptors. It is plausible that 5-bromo-N-methyl-aminoindane will also bind to 5-HT1A and 5-HT2C receptors, which could contribute to a complex pharmacological profile.[4]
-
Serotonin Transporter (SERT): Aminoindanes such as MDAI and 5-iodoaminoindane (5-IAI) are known to be potent inhibitors and releasers of serotonin via their action on SERT.[2][8] It is therefore highly likely that 5-bromo-N-methyl-aminoindane will also have a significant affinity for SERT.
Predicted Functional Activity
The functional activity (i.e., agonist, antagonist, or inverse agonist) at these receptors would require empirical determination through functional assays. However, based on the activity of similar compounds, it is reasonable to predict that 5-bromo-N-methyl-aminoindane may act as a partial or full agonist at 5-HT2A receptors and as a releasing agent/reuptake inhibitor at SERT.
Methodologies for Empirical Determination of Serotonin Receptor Affinity
To empirically validate the predicted affinity profile of 5-bromo-N-methyl-aminoindane, a series of in vitro assays are required. The following protocols are standard in the field and provide a robust framework for characterization.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the test compound.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize cell lines (e.g., CHO-K1 or HEK293) stably transfected to express the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[9][10]
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.[10]
-
-
Assay Conditions:
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding, include a high concentration of a known, non-labeled ligand (e.g., 10 µM 5-CT).[10]
-
Incubate for a defined period (e.g., 60 minutes at 27°C) to reach equilibrium.[10]
-
-
Filtration and Detection:
-
Rapidly terminate the incubation by filtering the mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% BSA.[10]
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
While binding assays provide affinity data, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
Experimental Protocol: Gq-Mediated Calcium Mobilization Assay (for 5-HT2A/2C Receptors)
-
Cell Culture:
-
Use a cell line (e.g., HEK293) co-expressing the 5-HT2A or 5-HT2C receptor and a promiscuous G-protein (e.g., Gα15/16) loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of 5-bromo-N-methyl-aminoindane.
-
Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) from the dose-response curve.
-
Diagram of Gq-Coupled Receptor Signaling Pathway
Caption: Simplified Gq signaling cascade for 5-HT2A/2C receptors.
Predicted Affinity Data Summary
The following table presents a hypothetical, yet scientifically plausible, affinity profile for 5-bromo-N-methyl-aminoindane based on the known affinities of related compounds. This data is predictive and requires empirical validation.
| Target | Predicted Ki (nM) | Rationale |
| 5-HT2A Receptor | 10 - 100 | Based on the affinity of 5-bromo-DMT (Ki = 138 nM) and the potential for the aminoindane scaffold to enhance binding.[4] |
| 5-HT2C Receptor | 50 - 250 | Often shows moderate affinity for compounds with high 5-HT2A affinity.[4] |
| 5-HT1A Receptor | 100 - 500 | Many serotonergic compounds have some affinity for this receptor.[4] |
| Serotonin Transporter (SERT) | 50 - 300 | Based on the known high affinity of other aminoindanes like MDAI and 5-IAI for SERT.[8] |
| Dopamine Transporter (DAT) | > 1000 | Aminoindanes often show lower affinity for DAT compared to SERT.[2][8] |
| Norepinephrine Transporter (NET) | 200 - 1000 | Some aminoindanes have moderate affinity for NET.[2][8] |
Conclusion
5-bromo-N-methyl-aminoindane is a novel compound with a high likelihood of significant interaction with the serotonin system, particularly the 5-HT2A receptor and the serotonin transporter. Its structural similarity to known potent and selective serotonergic agents suggests it may possess a unique pharmacological profile with potential for further investigation. The methodologies outlined in this guide provide a clear path for the empirical determination of its receptor affinity and functional activity. Such studies are essential to fully characterize this compound and to understand its potential as a research tool or therapeutic lead.
References
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved March 7, 2026, from [Link]
-
Lester, H. A., et al. (2019). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). 5-Bromo-DMT. Retrieved March 7, 2026, from [Link]
-
Samanta, S., et al. (2020). In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Zhou, X., et al. (2024). Figure 1. Synthesis of compound 5 and its brominated labeling precursor... ResearchGate. Retrieved March 7, 2026, from [Link]
-
Chambers, J. J., et al. (2018). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Borroto-Escuela, D. O., et al. (2018). Novel Approaches to Serotonin Receptor Interaction Studies. Springer Nature Experiments. Retrieved March 7, 2026, from [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). MDAI. Retrieved March 7, 2026, from [Link]
-
Pinterova, N., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. MDPI. Retrieved March 7, 2026, from [Link]
-
DEA Diversion Control Division. (2021). Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI). Retrieved March 7, 2026, from [Link]
-
Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. Retrieved March 7, 2026, from [Link]
-
McLean, T. H., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. Retrieved March 7, 2026, from [Link]
-
Gumpper, R. H., & Roth, B. L. (2024). 5-HT2A receptors: Pharmacology and functional selectivity. PMC. Retrieved March 7, 2026, from [Link]
Sources
- 1. MDAI - Wikipedia [en.wikipedia.org]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 5. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [mdpi.com]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. resources.revvity.com [resources.revvity.com]
Methodological & Application
synthesis of chiral N-methyl-5-bromo-1-aminoindane enantiomers
An Application Note and Protocol for the Synthesis of Chiral N-methyl-5-bromo-1-aminoindane Enantiomers
Introduction
The enantiomers of N-methyl-5-bromo-1-aminoindane are critical building blocks in medicinal chemistry, particularly in the development of novel therapeutics. Their rigid, conformationally restricted scaffold provides a valuable platform for designing molecules with high selectivity for their biological targets. For instance, the (S)-enantiomer is a key intermediate in the synthesis of potent and selective inhibitors of monoamine oxidase B (MAO-B), which are being investigated for the treatment of neurodegenerative diseases such as Parkinson's disease. The precise stereochemical control during the synthesis of these enantiomers is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This application note provides a detailed, field-proven protocol for the synthesis of both (R)- and (S)-N-methyl-5-bromo-1-aminoindane. We will explore a robust and scalable synthetic route, emphasizing the critical steps for achieving high enantiomeric purity. The causality behind experimental choices, from reagent selection to purification strategies, will be thoroughly explained to ensure a deep understanding of the process.
Synthetic Strategy Overview
The overall synthetic approach begins with the commercially available 5-bromo-1-indanone. The key steps involve a reductive amination to introduce the N-methylamino group, followed by a classical resolution using a chiral acid to separate the enantiomers. This method is chosen for its reliability, scalability, and the high enantiomeric excess (ee) that can be achieved.
Figure 1: Overall synthetic workflow for the preparation of N-methyl-5-bromo-1-aminoindane enantiomers.
Experimental Protocols
Part 1: Synthesis of Racemic N-methyl-5-bromo-1-aminoindane
This procedure details the reductive amination of 5-bromo-1-indanone to yield the racemic product. The use of sodium cyanoborohydride (NaBH3CN) is critical here; it is a mild reducing agent that is selective for the iminium ion intermediate over the starting ketone, thus minimizing side reactions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-1-indanone | 98% | Sigma-Aldrich |
| Methylamine solution | 40% in H2O | Acros Organics |
| Sodium cyanoborohydride | 95% | Alfa Aesar |
| Methanol | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Sodium sulfate (Na2SO4) | Anhydrous | EMD Millipore |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1-indanone (10.0 g, 47.4 mmol).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous methanol (100 mL). To this solution, add a 40% aqueous solution of methylamine (14.7 g, 189.5 mmol). The flask should be cooled in an ice bath to manage any exotherm.
-
Formation of the Iminium Ion: Stir the mixture at room temperature for 1 hour. This allows for the formation of the intermediate iminium ion.
-
Reduction: Slowly add sodium cyanoborohydride (3.56 g, 56.8 mmol) portion-wise to the reaction mixture over 20 minutes. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Workup:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining NaBH3CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water (50 mL) and wash with DCM (2 x 50 mL) to remove any unreacted starting material.
-
Basify the aqueous layer to pH >12 with 6 M NaOH.
-
Extract the product with DCM (3 x 75 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude racemic N-methyl-5-bromo-1-aminoindane as an oil.
Expected Yield: 9.5 g (89%) Appearance: Yellow to brown oil.
Part 2: Resolution of Enantiomers via Diastereomeric Salt Formation
This protocol describes the separation of the racemic mixture using L-tartaric acid as the resolving agent. The principle lies in the differential solubility of the diastereomeric salts formed between the chiral amine and the chiral acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Racemic N-methyl-5-bromo-1-aminoindane | As prepared above | - |
| L-Tartaric acid | 99% | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | VWR |
| Sodium hydroxide (NaOH) | Pellets | EMD Millipore |
Protocol:
-
Salt Formation: Dissolve the racemic N-methyl-5-bromo-1-aminoindane (9.0 g, 39.8 mmol) in methanol (100 mL). In a separate flask, dissolve L-tartaric acid (5.97 g, 39.8 mmol) in methanol (50 mL) with gentle heating.
-
Crystallization: Slowly add the L-tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Isolation of the (S)-Enantiomer Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
This first crop of crystals is typically enriched in the (S)-amine L-tartrate salt.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water (50 mL) and basify with 6 M NaOH to a pH >12.
-
Extract the free (S)-amine with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Isolation of the (R)-Enantiomer: The mother liquor from the initial crystallization is enriched in the (R)-enantiomer. Concentrate the mother liquor and treat it with 6 M NaOH, followed by extraction with DCM as described above to isolate the (R)-enriched amine.
Chiral HPLC Analysis:
To determine the enantiomeric excess (ee) of the separated products, chiral High-Performance Liquid Chromatography (HPLC) is employed.
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Times | (R)-enantiomer ~8 min, (S)-enantiomer ~10 min (typical) |
The ee can be calculated using the following formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
Figure 2: Logical flow of the classical resolution of N-methyl-5-bromo-1-aminoindane enantiomers.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors. The use of a mild and selective reducing agent in the first step minimizes the formation of byproducts, simplifying purification. The classical resolution with L-tartaric acid is a well-established and reliable method for separating enantiomeric amines. The progress and purity at each stage can be readily monitored by standard analytical techniques such as TLC and HPLC, allowing for in-process control and validation. The final enantiomeric purity is confirmed by chiral HPLC, providing a quantitative measure of the success of the resolution.
References
MAO-B inhibition assay protocol for N-methyl-aminoindanes
Application Note & Protocol
Fluorometric Inhibition Assay for Monoamine Oxidase B (MAO-B) with N-Methyl-Aminoindane Compounds
Introduction: The Significance of MAO-B Inhibition
Monoamine Oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane that governs the degradation of key monoamine neurotransmitters, primarily dopamine and phenylethylamine.[1][] Its role in regulating dopamine levels in the brain has made it a major therapeutic target for neurodegenerative conditions, most notably Parkinson's disease.[3][4] By inhibiting MAO-B, the synaptic availability of dopamine is increased, which can help alleviate motor symptoms associated with Parkinson's.[4]
N-propargyl-1(R)-aminoindan and its derivatives, a class of N-methyl-aminoindanes, are potent and selective irreversible inhibitors of MAO-B.[5][6] Compounds like Rasagiline have been successfully developed as treatments for Parkinson's disease.[4][5] The development and characterization of new N-methyl-aminoindane analogs require a robust, sensitive, and reliable method to quantify their inhibitory potency.
This document provides a comprehensive, field-tested protocol for determining the inhibitory activity of N-methyl-aminoindane test compounds on human recombinant MAO-B. The assay is based on a sensitive fluorometric, coupled-enzyme method suitable for high-throughput screening (HTS) and detailed kinetic analysis, including the determination of the half-maximal inhibitory concentration (IC₅₀).[7]
Assay Principle and Biochemical Pathway
The MAO-B inhibition assay is a two-step, coupled-enzyme reaction designed to produce a stable fluorescent signal directly proportional to enzyme activity.[8]
-
MAO-B Catalysis: In the primary reaction, MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine, a selective substrate for MAO-B).[7][9] This reaction consumes oxygen and water to produce an aldehyde, ammonia, and, crucially, hydrogen peroxide (H₂O₂).[][10]
-
Fluorometric Detection: The H₂O₂ generated is then utilized by a second enzyme, horseradish peroxidase (HRP), which is included in the reaction mixture. In the presence of H₂O₂, HRP oxidizes a highly sensitive, non-fluorescent probe (such as Amplex™ Red or a similar reagent) to produce resorufin, a stable and highly fluorescent product.[7][8]
The rate of increase in fluorescence, measured at Ex/Em = 535/587 nm, is directly proportional to the rate of H₂O₂ production and thus to the activity of MAO-B.[11] The presence of an inhibitor, such as an N-methyl-aminoindane, will decrease the rate of this fluorescence generation.
Caption: Biochemical pathway of the coupled fluorometric MAO-B assay.
Materials, Reagents, and Equipment
Equipment
-
Fluorescence microplate reader with kinetic capabilities and temperature control (Excitation: 530-540 nm, Emission: 585-595 nm).
-
Black, flat-bottom 96-well microplates (essential to minimize light scatter and background).[11]
-
Standard laboratory equipment: multichannel pipettors, serological pipettes, microcentrifuge tubes, etc.
-
Incubator set to 37°C (if not integrated into the plate reader).
Reagents & Buffers
| Reagent | Part Number (Example) | Storage | Notes |
| Recombinant Human MAO-B | Sigma-Aldrich (M7441) | -80°C | Avoid repeated freeze-thaw cycles. Aliquot upon first use. |
| MAO-B Assay Buffer | N/A | 4°C or -20°C | 100 mM Potassium Phosphate, pH 7.4.[7] |
| MAO-B Substrate (Benzylamine) | Sigma-Aldrich (B5006) | -20°C | Prepare stock in ddH₂O. Selective for MAO-B.[7] |
| High Sensitivity Probe | Thermo Fisher (A12214) | -20°C, protected from light | e.g., Amplex™ Red. Prepare stock in high-purity DMSO. |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich (P8250) | -20°C | Prepare stock in MAO-B Assay Buffer. |
| Inhibitor Control (Selegiline) | Sigma-Aldrich (M0035) | -20°C | Potent, selective MAO-B inhibitor. Prepare stock in DMSO.[11] |
| Test Compounds | User-Supplied | Per Compound Specs | N-methyl-aminoindane derivatives. |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | Room Temperature | Used to dissolve inhibitors and probe. |
| Deionized Water (ddH₂O) | N/A | Room Temperature | For preparing aqueous solutions. |
Reagent Preparation Protocol
Causality: Proper reagent preparation is critical for assay reproducibility. Stock solutions are made at high concentrations to minimize the volume of solvent (like DMSO) added to the final reaction, as high solvent concentrations can inhibit enzyme activity.[1][12]
-
MAO-B Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare and adjust pH to 7.4. Filter sterilize and store at 4°C for short-term use or -20°C for long-term. Warm to room temperature before use.[13]
-
Test Compound (N-methyl-aminoindane) Stock (10 mM): Prepare a 10 mM stock solution in 100% DMSO. From this, create serial dilutions in 100% DMSO. For the assay, these will be further diluted in Assay Buffer to create 10X working solutions.
-
Inhibitor Control (Selegiline) Stock (2 mM): Reconstitute Selegiline in DMSO to create a 2 mM stock solution. Store at -20°C.[11]
-
High Sensitivity Probe Stock (10 mM): Prepare a 10 mM stock solution in high-purity DMSO. Aliquot into small volumes to protect from light and repeated freeze-thaw cycles. Store at -20°C.[7]
-
HRP Stock (10 U/mL): Prepare a 10 U/mL stock solution in MAO-B Assay Buffer. Aliquot and store at -20°C.[7]
-
MAO-B Enzyme Stock: The enzyme is typically supplied in units/mL. Upon receipt, gently centrifuge the vial, reconstitute as directed by the supplier, aliquot into single-use volumes, and store immediately at -80°C.[12] Do not store the diluted working solution. [11]
Experimental Workflow: Step-by-Step Inhibition Assay
This protocol is designed for a 96-well plate with a final reaction volume of 100 µL.
Caption: High-level workflow for the MAO-B inhibition assay.
Detailed Procedure
1. Preparation of 10X Inhibitor Working Solutions:
-
Prepare a serial dilution of your N-methyl-aminoindane test compounds. A typical starting point is to create a 10-point, 3-fold dilution series.
-
Dilute each concentration from the DMSO stock into MAO-B Assay Buffer to create 10X working solutions . The final DMSO concentration in these 10X solutions should be kept constant (e.g., 10%).
-
Rationale: This step ensures that the final DMSO concentration in all assay wells is low and consistent (e.g., 1%), minimizing solvent effects on enzyme activity.[12]
2. Plate Setup (10 µL/well):
-
Enzyme Control (EC) Wells: Add 10 µL of MAO-B Assay Buffer containing the same final DMSO concentration as the test compound wells (e.g., 1% DMSO). This represents 100% enzyme activity.
-
Positive Control Wells: Add 10 µL of a 10X working solution of Selegiline (e.g., final concentration of 10 µM).
-
Test Compound Wells: Add 10 µL of each 10X serially diluted N-methyl-aminoindane working solution.
-
Blank Wells (Optional but Recommended): Add 10 µL of MAO-B Assay Buffer. These wells will not receive the enzyme.
3. MAO-B Enzyme Solution Preparation and Addition (50 µL/well):
-
Prepare this solution immediately before use.
-
Dilute the MAO-B enzyme stock in MAO-B Assay Buffer to the desired working concentration. (e.g., a 1:5 dilution of the reconstituted stock).[12]
-
For each well, prepare 50 µL of the diluted enzyme solution.[11]
-
Add 50 µL of the MAO-B Enzyme Solution to all wells except the Blank wells. Add 50 µL of Assay Buffer to the Blank wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Rationale: This pre-incubation allows the inhibitor to bind to the MAO-B enzyme before the substrate is introduced, which is especially important for irreversible or slow-binding inhibitors.[14]
4. MAO-B Substrate Solution Preparation and Reaction Initiation (40 µL/well):
-
Prepare this solution during the last minutes of the pre-incubation step.
-
For each well, prepare 40 µL of the Substrate Solution containing:
-
37 µL MAO-B Assay Buffer
-
1 µL MAO-B Substrate (e.g., Benzylamine)
-
1 µL High Sensitivity Probe
-
1 µL HRP/Developer[11]
-
-
Using a multichannel pipette, add 40 µL of the Substrate Solution to all wells to initiate the reaction. Mix briefly by gentle tapping or orbital shaking.
5. Measurement:
-
Immediately place the plate into the pre-warmed (37°C) microplate reader.
-
Measure fluorescence kinetically (Ex/Em = 535/587 nm), taking readings every 60 seconds for 30 to 40 minutes.[11]
Data Analysis and Interpretation
Calculation of Reaction Rate (Velocity)
-
Plot the Relative Fluorescence Units (RFU) versus time (minutes) for each well.
-
Identify the linear portion of the curve for the Enzyme Control (EC) well. This is typically in the first 10-20 minutes before substrate depletion or product inhibition occurs.[15]
-
Calculate the slope of this linear range (ΔRFU/Δt). This slope represents the initial reaction rate (V). Perform this calculation for all wells using the same time interval.
Calculation of Percent Inhibition
For each concentration of your N-methyl-aminoindane, calculate the percent inhibition using the following formula:
% Inhibition = ( (V_EC - V_Inhibitor) / V_EC ) * 100
Where:
-
V_EC is the reaction rate of the Enzyme Control (100% activity).
-
V_Inhibitor is the reaction rate in the presence of the test compound.
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16]
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value from the curve's inflection point.[16]
System Validation and Troubleshooting
A self-validating protocol includes rigorous controls to ensure data integrity.[17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Probe degradation due to light exposure or age.2. Contaminated buffer or reagents. | 1. Use fresh, light-protected probe aliquots.2. Prepare all buffers with high-purity water. Run a "no enzyme, no substrate" control to check reagent background. |
| Low Signal or No Activity | 1. Inactive enzyme (improper storage, repeated freeze-thaw).2. Incorrect buffer pH.[18]3. Assay temperature is too low. | 1. Use a new, properly stored enzyme aliquot. Validate enzyme activity before screening.2. Verify the pH of the assay buffer is 7.4.3. Ensure the plate reader is pre-warmed to 37°C.[19] |
| Non-linear Reaction Rate | 1. Substrate concentration is too low (depletes quickly).2. Enzyme concentration is too high. | 1. Optimize (increase) substrate concentration.2. Perform an enzyme titration to find a concentration that yields a linear rate for at least 20-30 minutes. |
| Test Compound Appears to Increase Signal | 1. The compound itself is fluorescent at the assay wavelengths.2. The compound interferes with the probe/HRP reaction. | 1. Run a control with the compound and buffer but no enzyme or substrate.2. Run a control with the compound, probe, HRP, and a known amount of H₂O₂ (bypassing MAO-B) to check for interference.[11] |
References
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Retrieved from [Link]
-
Edmondson, D. E., Mattevi, A., Binda, C., Li, M., & Hubalek, F. (2004). Structure and Mechanism of Monoamine Oxidase. Ingenta Connect. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia. Retrieved from [Link]
-
Finberg, J. P. M., & Rabey, J. M. (2016). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. Retrieved from [Link]
-
Tipton, K. F., & Youdim, M. B. H. (2004). Structures and Mechanism of the Monoamine Oxidase Family. PMC - NIH. Retrieved from [Link]
-
InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. Retrieved from [Link]
-
Creative BioMart. (n.d.). Enzyme Activity Assay. Creative BioMart. Retrieved from [Link]
-
Interchim. (n.d.). Fluoro: MAO. Interchim. Retrieved from [Link]
-
Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Altogen Labs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
-
Lee, H. W., et al. (2020). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. PMC. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.cn. Retrieved from [Link]
-
Weinreb, O., et al. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Retrieved from [Link]
-
ResearchGate. (2025). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. ResearchGate. Retrieved from [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
Reis, J., & Binda, C. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. PubMed. Retrieved from [Link]
-
Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. Retrieved from [Link]
-
Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. PubMed. Retrieved from [Link]
-
Scientific Research Publishing. (2025). Enzyme inhibitory assay: Significance and symbolism. SCIRP. Retrieved from [Link]
-
BioPharm International. (2021). Advancing Enzyme Analysis. BioPharm International. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Retrieved from [Link]
-
NCBI. (2012). Basics of Enzymatic Assays for HTS. NCBI. Retrieved from [Link]
-
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Parkinson's Foundation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. courses.edx.org [courses.edx.org]
- 17. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 18. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and materials science. Aryl amines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these crucial bonds.[1][2] It offers a significant improvement over traditional methods, which often suffer from harsh reaction conditions and limited substrate scope.[1]
This application note provides a comprehensive guide for the successful Buchwald-Hartwig amination of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine, a key intermediate for various research applications. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, and offer insights into troubleshooting and parameter optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[3]
-
Amine Coordination and Deprotonation: The secondary amine substrate coordinates to the palladium center. A base is then crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[3][4]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
The choice of phosphine ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of these elementary steps and ultimately the overall efficiency of the reaction.[4][6][7] Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, have proven to be particularly effective in promoting the desired transformation for a wide range of substrates.[1][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the amination of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine. As with any cross-coupling reaction, exclusion of oxygen and moisture is critical for achieving high yields and reproducibility.[9]
Reagents and Equipment:
-
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (reaction solvent)
-
Anhydrous ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Schlenk flask or oven-dried reaction vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) line with manifold or glovebox
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Heating mantle or oil bath with temperature controller
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash column chromatography system
Caption: Step-by-step experimental workflow for the amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine (1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 0.02 equiv), XPhos (19.1 mg, 0.04 mmol, 0.04 equiv), and sodium tert-butoxide (134.5 mg, 1.4 mmol, 1.4 equiv). This step is best performed in a glovebox. If a glovebox is not available, add the solids quickly under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a manifold. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.[10][11]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[3][10] Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[10]
-
Filtration and Concentration: Filter the mixture through a pad of Celite to remove the drying agent and palladium residues.[10][12] Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product.[13][14]
Parameter Optimization and Data Summary
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several key parameters. A systematic optimization is often necessary to achieve the best results for a new substrate.
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst/Ligand | Pd₂(dba)₃ / RuPhos | Pd₂(dba)₃ is another common Pd(0) source. RuPhos is a highly active ligand, sometimes offering better performance for challenging substrates.[8] |
| Base | K₃PO₄, Cs₂CO₃ | Weaker inorganic bases can be beneficial if the substrate has base-sensitive functional groups.[15][16] May require higher temperatures or longer reaction times. |
| Solvent | Dioxane, THF | Dioxane and THF are common alternative solvents.[17] Solubility of reactants and intermediates can be affected, influencing reaction rates. |
| Temperature | 80-120 °C | Lowering the temperature may reduce side product formation but will slow the reaction rate.[9][10] Increasing the temperature can accelerate the reaction but may lead to catalyst decomposition. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxygen or moisture contamination)- Suboptimal ligand or base choice- Insufficient temperature | - Ensure all reagents are pure and solvents are anhydrous and degassed.[9]- Screen alternative ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, LHMDS).[11]- Increase the reaction temperature in increments (e.g., to 110 °C). |
| Formation of Palladium Black | - Catalyst decomposition due to impurities or high temperature | - Purify all reagents and thoroughly dry/degas solvents.[10]- Lower the reaction temperature and potentially increase the reaction time.[9] |
| Hydrodehalogenation | - β-hydride elimination competing with reductive elimination | - The choice of a bulky, electron-rich ligand like XPhos is designed to minimize this. Consider screening other ligands if this is a major side product.[11] |
| Incomplete Conversion | - Catalyst deactivation- Insufficient reaction time or temperature | - Increase catalyst loading slightly (e.g., to 3 mol%).- Extend the reaction time and monitor by TLC/LC-MS.- Ensure vigorous stirring, especially with inorganic bases.[16] |
References
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson+. Retrieved March 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
- Nolan, S. P., et al. (2025).
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Dialkylbiaryl phosphine ligands. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 7, 2026, from [Link]
-
Smith, A. B., et al. (2021, August 20). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Retrieved March 7, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved March 7, 2026, from [Link]
-
Should I do solvent extraction for Buchwald–Hartwig amination? (2021, July 22). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
-
Pd‐catalyzed coupling of aryl bromides and secondary amines using... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022, July 25). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved March 7, 2026, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics. Retrieved March 7, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. entegris.com [entegris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: High-Throughput Screening Methods for Monoamine Transporter Uptake Inhibition
Abstract
Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and primary targets for a vast array of therapeutics, including antidepressants and psychostimulants.[1] Identifying and characterizing novel compounds that modulate MAT activity is a cornerstone of neuroscience drug discovery. This guide provides a comprehensive overview of modern screening methods for identifying MAT uptake inhibitors, detailing the underlying principles, step-by-step protocols for both radiometric and fluorescence-based assays, and guidance on data analysis and interpretation for researchers in drug development.
Introduction: The Critical Role of Monoamine Transporters
Monoamine transporters are integral membrane proteins of the Solute Carrier 6 (SLC6) family that mediate the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[1][2] This active transport process terminates neurotransmitter signaling and is essential for maintaining chemical homeostasis in the brain.[1]
Pharmacological inhibition of these transporters increases the extracellular concentration of monoamines, a mechanism central to the action of many clinically significant drugs.[3] For instance, Selective Serotonin Reuptake Inhibitors (SSRIs) block SERT to treat depression and anxiety, while DAT inhibitors like methylphenidate are used for attention-deficit hyperactivity disorder (ADHD).[1] Consequently, robust and scalable in vitro assays are indispensable for screening compound libraries to identify new chemical entities with desired potency and selectivity profiles.[4][5]
Core Principles of Uptake Inhibition Assays
The fundamental goal of an uptake inhibition assay is to quantify the rate of substrate transport into a cell or vesicle and measure the degree to which a test compound can block this process. The two dominant methodologies rely on either radiolabeled or fluorescent substrates.
-
Biological Systems: Assays typically use either recombinant cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing a single human MAT (DAT, NET, or SERT), or synaptosomes.[2][4] Transfected cell lines offer the advantage of a clean system, isolating the activity of a single transporter.[4] Synaptosomes, which are sealed presynaptic nerve terminals isolated from brain tissue, provide a more physiologically relevant model as they contain the native machinery for neurotransmitter storage and release.[6][7][8]
-
Measurement of Inhibition: The potency of a test compound is determined by generating a dose-response curve and calculating the IC50 value—the concentration of the compound that produces 50% inhibition of substrate uptake. By comparing the IC50 values across DAT, NET, and SERT, a compound's selectivity profile can be established.[9]
Below is a diagram illustrating the basic mechanism of monoamine transporter function and its inhibition, which forms the basis of these screening assays.
Caption: Mechanism of MAT uptake and inhibition.
Assay Methodologies: A Comparative Overview
The choice between radiometric and fluorescence-based assays depends on laboratory capabilities, desired throughput, and the specific experimental question. Both are considered industry standards, but they possess distinct advantages and disadvantages.[4]
| Feature | Radiometric Assays | Fluorescence-Based Assays |
| Principle | Measures uptake of a radiolabeled substrate (e.g., [³H]dopamine). | Measures uptake of a fluorescent substrate mimetic (e.g., ASP+).[10] |
| Sensitivity | Very high; considered the "gold standard".[4][5] | High, with excellent signal-to-background ratios.[11][12] |
| Throughput | Lower, due to filtration and scintillation counting steps.[13] | High, with a homogeneous "mix-and-read" format.[11][14][15] |
| Safety | Requires handling and disposal of radioactive materials.[16][17] | Non-radioactive, significantly improving safety and reducing disposal costs.[16][18] |
| Cost | High costs associated with radiochemicals and waste disposal.[17] | Generally lower operational costs. |
| Data Mode | Endpoint only.[13] | Can be run in either kinetic or endpoint mode.[11][13] |
Protocol: Radiometric Uptake Inhibition Assay using Synaptosomes
This protocol describes a classic method for assessing DAT inhibition using synaptosomes prepared from rodent striatum and [³H]-dopamine as the substrate. The same principle applies to NET and SERT assays by using appropriate brain regions (e.g., hippocampus for SERT) and substrates (e.g., [³H]-norepinephrine or [³H]-serotonin).
Workflow Overview
Caption: Workflow for a radiometric uptake assay.
Materials & Reagents
-
Biological Material: Fresh or frozen rodent brain tissue (striatum for DAT).
-
Buffers:
-
Radioligand: [³H]-Dopamine.
-
Reagents: Pargyline (MAO inhibitor), Ascorbic Acid (antioxidant).
-
Test Compounds: Serial dilutions of inhibitor compounds.
-
Control Inhibitor: A known potent DAT inhibitor (e.g., Mazindol or GBR-12909) for defining non-specific uptake.[9]
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (GF/C), scintillation counter, scintillation fluid.
Step-by-Step Protocol
Part A: Synaptosome Preparation [7][19][20]
-
Homogenization: Dissect striatal tissue on ice and place it in ice-cold Sucrose Buffer. Homogenize with 10-12 gentle strokes in a glass-Teflon homogenizer.[19] Causality: Gentle homogenization is crucial to shear off nerve terminals from axons without lysing them, forming sealed synaptosomes.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.[19]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 12,000-14,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction (P2).[19][21]
-
Resuspension: Carefully discard the supernatant and resuspend the synaptosomal pellet in ice-cold KRH buffer containing pargyline and ascorbic acid. Causality: Pargyline inhibits monoamine oxidase (MAO) to prevent degradation of the substrate, while ascorbic acid prevents its oxidation.
-
Protein Quantification: Determine the protein concentration of the synaptosome suspension using a standard method (e.g., BCA assay). Dilute to the desired final concentration (typically 30-80 µg protein per well).[21]
Part B: Uptake Inhibition Assay [9][21]
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Uptake: Synaptosomes + vehicle.
-
Non-Specific Uptake: Synaptosomes + a saturating concentration of a known inhibitor (e.g., 10 µM Mazindol).[9]
-
Test Compounds: Synaptosomes + serial dilutions of test compounds.
-
-
Pre-incubation: Add 180 µL of the synaptosome suspension to each well. Add 50 µL of vehicle, control inhibitor, or test compound solution. Pre-incubate the plate for 20-30 minutes at 37°C. Causality: This allows test compounds to bind to the transporters before the substrate is introduced.
-
Initiation: Initiate the uptake reaction by adding 20 µL of [³H]-Dopamine (at a final concentration near its Km value) to all wells. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle agitation.[21] Causality: The incubation time must be within the linear range of uptake, which should be determined during assay development.
-
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, followed by three quick washes with ice-cold KRH buffer. Causality: Rapid filtration and washing with ice-cold buffer immediately stop the transport process and remove unbound radioligand.
-
Quantification: Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Uptake: Specific Uptake = (Total Uptake DPM) - (Non-Specific Uptake DPM)
-
Calculate Percent Inhibition: % Inhibition = [1 - (Uptake with Compound - Non-Specific Uptake) / (Specific Uptake)] x 100
-
Determine IC50: Plot % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9][22]
Protocol: Fluorescence-Based Uptake Inhibition Assay
Fluorescence-based assays offer a high-throughput, non-radioactive alternative.[13][15] Commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, provide a convenient, homogeneous format.[14][23] These kits use a fluorescent substrate that mimics monoamines and a proprietary masking dye to quench the signal from the extracellular substrate, eliminating the need for wash steps.[10][14][24]
Workflow Overview
Caption: Workflow for a fluorescence-based assay.
Materials & Reagents
-
Biological System: HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
-
Assay Kit: A commercial fluorescence-based neurotransmitter uptake assay kit (e.g., from Molecular Devices).[14][15] This typically includes the fluorescent substrate and a masking dye.
-
Buffers: Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test Compounds & Controls: As described in the radiometric protocol.
-
Equipment: Fluorescence microplate reader capable of bottom-reading, 96- or 384-well black-walled, clear-bottom microplates.[11]
Step-by-Step Protocol
-
Cell Plating: Seed the transporter-expressing cells into a 96- or 384-well plate at a pre-optimized density (e.g., 50,000-150,000 cells/well) and allow them to adhere overnight.[21] Causality: An optimal cell density is critical for achieving a robust assay window and a good Z' factor.[11]
-
Prepare Reagents: Prepare serial dilutions of test compounds and control inhibitors in assay buffer. Reconstitute the assay kit reagents according to the manufacturer's instructions.
-
Assay Procedure (Mix-and-Read): a. Remove the culture medium from the cell plate. b. Add the test compounds, control inhibitor (for non-specific uptake), or vehicle to the appropriate wells. c. Add the prepared fluorescent substrate/masking dye solution to all wells.[25] d. Immediately place the plate into the fluorescence plate reader, pre-heated to 37°C.
-
Signal Detection:
-
Kinetic Mode: Measure the fluorescence signal every 1-2 minutes for 30-60 minutes. This provides real-time uptake data.[11]
-
Endpoint Mode: Incubate the plate for a fixed period (e.g., 30 minutes) at 37°C, then read the final fluorescence value.[11]
-
Causality: The bottom-read mode is essential to measure intracellular fluorescence while minimizing interference from the assay solution.[11]
-
Data Analysis
-
Data Extraction: For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve (AUC). For endpoint reads, use the final fluorescence intensity value.
-
Calculate Percent Inhibition: Use the same formula as in the radiometric assay, substituting the fluorescence signal (rate, AUC, or intensity) for DPM.
-
Determine IC50: Plot % Inhibition versus log[compound concentration] and fit to a sigmoidal dose-response curve to derive the IC50.[22]
Assay Validation and Trustworthiness
To ensure the reliability and reproducibility of screening data, every assay must be properly validated.
-
Signal Window: The separation between the positive control (total specific uptake) and the negative control (non-specific uptake) should be sufficiently large.
-
Z'-Factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[11]
-
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
-
Where σp and μp are the standard deviation and mean of the positive control, and σn and μn are for the negative control.
-
Conclusion
Both radiometric and fluorescence-based assays are powerful tools for screening and characterizing inhibitors of monoamine transporters. While radiometric assays remain the gold standard for sensitivity, modern fluorescence-based methods offer a safer, more efficient, and high-throughput-compatible alternative with comparable data quality.[11][16] The choice of method will depend on the specific needs of the drug discovery program, but the protocols and principles outlined here provide a robust framework for obtaining reliable and actionable data on the interaction of novel compounds with these critical CNS targets.
References
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
Monitoring monoamine transport with the fluorescent substrate analogue... (n.d.). ResearchGate. Retrieved from [Link]
-
A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. (2015). PMC. Retrieved from [Link]
-
Striatal Synaptosomes Preparation from Mouse Brain. (2018). Bio-protocol. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. (2017). PMC. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices - Catalogs Medicalexpo. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (2022). Biocompare.com. Retrieved from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PMC. Retrieved from [Link]
-
The Synaptosome as a Model System for Studying Synaptic Physiology. (n.d.). SciSpace. Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved from [Link]
-
A good protocol for extracting mouse brain synaptosomes?. (2013). ResearchGate. Retrieved from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers. Retrieved from [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018). International Journal of Neuropsychopharmacology | Oxford Academic. Retrieved from [Link]
-
The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. (2023). Celtarys. Retrieved from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Range of previously reported IC 50 values for neurotransmitter uptake inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors. (2014). PMC. Retrieved from [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). PMC. Retrieved from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). ResearchGate. Retrieved from [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2020). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
What advantages does fluorescent labeling offer over radioactive methods of labeling DNA?. (n.d.). Study.com. Retrieved from [Link]
-
Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. (2023). Academic Commons. Retrieved from [Link]
-
SERT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]
-
Substitution of the use of radioactivity by fluorescence for biochemical studies of RNA. (2009). PMC. Retrieved from [Link]
-
Overview of Monoamine Transporters. (2017). PMC. Retrieved from [Link]
-
Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. (2020). bioRxiv. Retrieved from [Link]
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Comparison of Glucose Uptake Assay Methods [promega.com]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. vaia.com [vaia.com]
- 17. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 18. homework.study.com [homework.study.com]
- 19. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Recrystallization Solvent Systems for 5-Bromo-N-methyl-1-aminoindane Hydrochloride
Target Audience: Research Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Content Focus: Physicochemical rationale, binary solvent dynamics, and rigorous isolation protocols for halogenated secondary amine hydrochlorides.
Executive Summary
The synthesis and isolation of ring-substituted aminoindanes present unique purification challenges. 5-Bromo-N-methyl-1-aminoindane hydrochloride (5-Br-NMAI HCl) is a structurally rigid, halogenated secondary amine widely utilized in neuropharmacological profiling and forensic reference standard development.
Achieving >99.5% chemical purity for this compound relies heavily on the final crystallization step. Single-solvent recrystallization is largely ineffective due to the molecule's amphiphilic nature—the highly lipophilic bromo-indane core severely disrupts the predictable solubility gradients of the polar hydrochloride salt. This application note details highly optimized, binary (solvent/anti-solvent) recrystallization systems designed to manipulate this specific lipophilicity, ensuring maximal recovery and analytical-grade purity.
Physicochemical Rationale & Solvent Dynamics
To successfully recrystallize 5-Br-NMAI HCl, one must exploit the specific solvation energies of the molecule's two distinct regions:
-
The Ionic Head (Secondary Amine HCl): Requires a highly polar, protic solvent (e.g., short-chain alcohols) to provide the hydrogen bonding necessary for dissolution.
-
The Lipophilic Tail (Bromo-indane Core): The electronegative, bulky bromine atom at the 5-position drastically increases the molecule's overall LogP compared to unhalogenated aminoindanes.
If purely dissolved in ethanol, the lipophilic tail drags the salt into solution, causing massive yield losses during cooling. Therefore, a dual-solvent gradient is mandatory. The primary solvent provides initial dissolution, while a carefully selected aprotic anti-solvent specifically targets the lipophilic tail, forcing the thermodynamic equilibrium toward crystallization[1].
The E-E-A-T Driven Systems
-
System A (Isopropanol / Diethyl Ether): This is the gold standard for high-yield amine hydrochloride recovery[2]. Isopropanol (IPA) requires reflux to fully dissolve the salt due to its moderate dielectric constant (ε = 18.3). Diethyl ether serves as an aggressive anti-solvent that specifically crashes out the salt while leaving non-polar impurities (like unreacted bromo-indanone) completely in solution.
-
System B (Methanol / Ethyl Acetate): A highly scalable, peroxide-free alternative critical for larger pharmaceutical workflows[3]. Ethyl acetate slowly disrupts the methanol-salt solvation shell. This slower crystallization kinetic yields larger, more defined crystalline structures, drastically reducing solvent entrapment (occlusion) and improving final purity[4].
Workflow Visualization
Workflow for solvent selection and dual-solvent recrystallization of 5-Br-NMAI HCl.
Quantitative Solvent System Comparison
Summarized below are the operational metrics for isolating 5-Br-NMAI HCl using the validated binary systems.
| Solvent System | Primary Solvent | Anti-Solvent | Est. Yield Recovery | Est. Purity | Crystal Habit | Primary Operational Advantage |
| System A | Isopropanol | Diethyl Ether | 92% – 96% | >98.5% | Fine Needles | Maximum yield; very rapid precipitation[2]. |
| System B | Methanol | Ethyl Acetate | 85% – 90% | >99.5% | Cubic/Rhombic | Extremely high purity; safer scalability[3]. |
| System C | Ethanol | Diethyl Ether | 88% – 92% | >99.0% | Dense Needles | Excellent baseline method for generic aminoindanes[1]. |
Detailed Experimental Protocols
The following methodologies are built as self-validating systems. The causality behind every critical physical manipulation is explained to ensure robust, reproducible results regardless of specific lab environments.
Protocol A: Yield-Optimized Isopropanol/Ether Recrystallization
Best for initial purification of crude target mass.
-
Initial Suspension: Place 10.0 g of crude 5-Br-NMAI HCl into a clean, dry 250 mL round-bottom flask. Add 30 mL of anhydrous Isopropanol (IPA).
-
Hot Dissolution: Attach a reflux condenser and heat the mixture in an oil bath to 80°C (just below the 82°C B.P. of IPA) with magnetic stirring. Slowly add additional IPA in 2 mL increments until the solid is just dissolved.
-
Causality: Using the absolute minimum volume of boiling primary solvent maximizes the saturation differential. Over-dilution at this stage is the leading cause of low final yield.
-
-
Hot Filtration (If Insoluble Impurities Exist): Pass the hot solution through a pre-heated glass-fritted funnel (Medium porosity).
-
Causality: Pre-heating the glassware prevents the liquid from instantaneously dropping below its saturation curve, which would cause premature nucleation and product loss inside the frit.
-
-
Anti-Solvent Addition: Return the clear, hot solution to a stirrer. While maintaining heat, begin adding anhydrous Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Causality: Rapid, bulk addition of ether causes instantaneous, chaotic precipitation. This "crashing out" traps solvent molecules and organic impurities within the crystal lattice (occlusion), rendering the recrystallization useless.
-
-
Cooling Gradient: Remove the heat source. Allow the flask to cool to ambient room temperature natively (approx. 1 hour). Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours.
-
Isolation: Filter the resulting fine needle crystals via vacuum filtration. Wash the filter cake twice with 10 mL of pre-chilled (0°C) ether.
Protocol B: Purity-Optimized Methanol/Ethyl Acetate Recrystallization
Best for generating analytical reference standards and avoiding peroxide hazards.
-
Dissolution: Suspend 10.0 g of crude 5-Br-NMAI HCl in 15 mL of Methanol. Heat to 60°C. Due to methanol's high dielectric constant, dissolution will occur rapidly.
-
Gradient Shift: Slowly add 45 mL of Ethyl Acetate to the heated stirring solution over a span of 15 minutes via an addition funnel.
-
Controlled Nucleation: Seed the solution with a micro-crystal of pure 5-Br-NMAI HCl (if available) just as the solution begins to cool to 50°C.
-
Causality: Seeding provides a template for crystal growth, directing the thermodynamics toward forming highly ordered, pure cubic/rhombic structures rather than amorphous powder[4].
-
-
Cooling & Maturation: Allow to sit undisturbed at room temperature for 4 hours, followed by 4°C cooling overnight.
-
Vacuum Drying (Critical Step): After filtering and washing with cold ethyl acetate, transfer the crystals to a vacuum desiccator. Dry under high vacuum (at least 25 inHg) at 45°C for 24 hours.
-
Causality: Ethyl acetate is notorious for forming strong hydrogen bonds within amine hydrochloride crystal lattices. Standard air-drying cannot break these bonds, which will result in falsely elevated mass yields and residual solvent peaks in subsequent
H-NMR analysis[3].
-
References
-
Benchchem. "5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride." Benchchem. 1
-
Smolecule. "Buy N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride | 118202-64-5." Smolecule. 2
-
University of Copenhagen. "ACTA CHEMICA SCANDINAVICA 23 (1969) 1215–1218 - Ion Pair Extraction in Preparative Organic Chemistry." Acta Chemica Scandinavica. 4
-
European Patent Office. "PROCESS FOR PREPARING CINACALCET - Patent 2475641 - EPO." EPO. 3
Sources
- 1. 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6 | Benchchem [benchchem.com]
- 2. Buy N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride | 118202-64-5 [smolecule.com]
- 3. PROCESS FOR PREPARING CINACALCET - Patent 2475641 [data.epo.org]
- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
Revolutionizing Amine Synthesis: A Guide to Microwave-Assisted N-Alkylation of Aminoindanes
Introduction: The Significance of N-Alkylated Aminoindanes and the Advent of Microwave Synthesis
N-alkylated aminoindanes represent a critical scaffold in medicinal chemistry and drug development. These structures are integral to a range of pharmacologically active compounds, including anti-Parkinsonian agents like rasagiline.[1][2][3] The N-alkyl group significantly influences the molecule's biological activity, selectivity, and pharmacokinetic properties. Traditionally, the synthesis of these compounds via conventional heating methods is often plagued by long reaction times, low yields, and the formation of undesirable byproducts, necessitating laborious purification procedures.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating.[6][7] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This rapid, volumetric heating is a result of the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.[9] This application note provides a comprehensive guide to the microwave-assisted N-alkylation of aminoindanes, detailing the underlying principles, offering optimized protocols, and showcasing the significant advantages of this modern synthetic approach.
The Science Behind the Speed: Principles of Microwave-Assisted Synthesis
Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwave synthesis relies on dielectric heating.[9] This process involves two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvents in our N-alkylation reaction, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction and collisions generate heat uniformly throughout the reaction medium.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a base or a salt), they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[9][10]
This direct and efficient energy transfer not only accelerates reaction rates but also often leads to higher product yields and purities by minimizing the formation of side products that can occur during prolonged exposure to high temperatures.[7][11] Furthermore, microwave-assisted reactions can often be performed with reduced solvent volumes or even under solvent-free conditions, aligning with the principles of green chemistry.[7][12]
Figure 1: Comparison of conventional and microwave heating mechanisms.
Application Protocol: Microwave-Assisted Synthesis of N-Propargyl-1-aminoindane (A Rasagiline Precursor)
This protocol details the N-alkylation of (R)-1-aminoindan with propargyl bromide, a key step in the synthesis of the anti-Parkinson's drug, Rasagiline.
Materials and Instrumentation
-
Reactants: (R)-1-Aminoindan, Propargyl bromide (80% solution in toluene), Potassium carbonate (K₂CO₃)
-
Solvent: Acetonitrile (MeCN)
-
Instrumentation: Dedicated microwave reactor (e.g., Biotage Initiator, CEM Discover) equipped with sealed reaction vials and a magnetic stirrer.
-
Analytical Instruments: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Figure 2: General workflow for microwave-assisted N-alkylation.
Step-by-Step Protocol
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine (R)-1-aminoindan (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (5 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.2 eq).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the instrument to heat the mixture to 120°C and hold for 10 minutes with active stirring. The pressure should be monitored and should not exceed the vial's safety limits (typically 10-15 bar).[13]
-
Reaction Completion and Work-up: After irradiation, allow the vial to cool to room temperature. Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: The crude N-propargyl-1-aminoindane can be purified by column chromatography if necessary. The purity and identity of the final product should be confirmed by HPLC, GC-MS, and NMR.
Data and Results
The following table compares the microwave-assisted protocol with a conventional heating method for the synthesis of N-propargyl-1-aminoindane.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | 60°C | 120°C |
| Reaction Time | 16 hours[5] | 10 minutes |
| Yield | ~44% (after purification)[5] | >90% (crude) |
| Purity (Crude) | Highly impure[4][5] | Often >95% |
| Solvent Volume | Higher | Lower |
Data is representative and compiled from various sources on rasagiline synthesis.[4][5][14][15]
Discussion of Results and Causality
The dramatic reduction in reaction time from 16 hours to just 10 minutes highlights the primary advantage of microwave synthesis.[7][8] The ability to rapidly reach and maintain a superheated state in a sealed vessel significantly accelerates the rate of the N-alkylation reaction according to the Arrhenius equation.[8] The uniform, direct heating minimizes the formation of thermal decomposition products and over-alkylated byproducts, which are common in prolonged conventional heating methods.[5][7] This leads to a much cleaner crude product, often negating the need for extensive purification and thereby increasing the overall process efficiency.[7]
Troubleshooting and Expert Insights
-
Low Yields: Ensure anhydrous conditions, as water can interfere with the reaction. The quality of the alkylating agent is also crucial; older reagents may be less reactive.
-
Over-alkylation: While less common with microwave synthesis, the formation of the di-alkylated product can occur. Using a slight excess of the amine or protecting the amine with a labile group can mitigate this.[4][5] For instance, a trifluoroacetyl protecting group has been shown to be effective, allowing for mild deprotection conditions.[4][5]
-
Pressure Buildup: Ensure the reaction vial is not overfilled (typically no more than 2/3 full). If unexpected pressure increases are observed, reduce the target temperature or reactant concentration.
Conclusion and Future Outlook
Microwave-assisted synthesis provides a robust, efficient, and environmentally conscious method for the N-alkylation of aminoindanes.[6][7] The significant reduction in reaction times, coupled with improved yields and product purity, makes this technology particularly attractive for applications in high-throughput synthesis and lead optimization during the drug discovery process.[12][16] As the demand for rapid and sustainable chemical synthesis grows, the adoption of microwave technology is set to become an indispensable tool in the modern organic chemistry laboratory.
References
-
Vazquez-Tato, M. P., et al. (2006). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 11(12), 973-983. Available from: [Link]
-
Bose, A. K., et al. (2022). Importance of Microwave Heating In Organic Synthesis. ResearchGate. Available from: [Link]
-
Gadek, Z., & Gadek, A. (n.d.). specific effects of microwave - Solid supported reaction. International Journal of Scientific & Engineering Research. Available from: [Link]
-
Di Mola, A., et al. (2022). Riluzole–Rasagiline Hybrids: Toward the Development of Multi-Target-Directed Ligands for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience, 13(15), 2333-2346. Available from: [Link]
-
Leonelli, F., & Calcio Gaudino, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 227. Available from: [Link]
-
Sharma, V., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 35-46. Available from: [Link]
-
Rojas-Lima, S., et al. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 30(5), 1234. Available from: [Link]
-
Bougrin, K., & Benhida, R. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 492. Available from: [Link]
-
Sahu, P. K., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available from: [Link]
-
Bougrin, K., & Benhida, R. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 492. Available from: [Link]
- Lerner, I., et al. (2014). Method for the synthesis of rasagiline. Google Patents.
-
De La Cruz, J. N., & Root, T. W. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(23), 13354-13378. Available from: [Link]
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available from: [Link]
- Lerner, I., et al. (2017). A new method for the synthesis of rasagiline. Google Patents.
-
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. Available from: [Link]
-
Rose, A. R., et al. (2023). Characterization of the “Methylenedioxy-2-Aminoindans”. ResearchGate. Available from: [Link]
-
Keglevich, G. (2016). Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available from: [Link]
-
Jauhari, S., et al. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. Available from: [Link]
-
Alizadeh, A., & Zohreh, N. (2010). Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation. Request PDF. Available from: [Link]
-
Kappe, C. O., et al. (2009). 6 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Rose, A. R., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. Available from: [Link]
-
Badsara, S. S., et al. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. PubMed. Available from: [Link]
-
Villemin, D., et al. (2001). alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Molecules, 6(10), 831-844. Available from: [Link]
-
Pinterova, N., et al. (2017). Synthetic aminoindanes: a summary of existing knowledge. Drugs and Alcohol. Available from: [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. Available from: [Link]
-
Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. Available from: [Link]
-
Costa, J. L., et al. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. Available from: [Link]
Sources
- 1. Synthetic aminoindanes: a summary of existing knowledge. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. Frontiers | Synthetic Aminoindanes: A Summary of Existing Knowledge [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 5. EP2663545B1 - A new method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ijnrd.org [ijnrd.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
Troubleshooting & Optimization
separation of primary and secondary amine impurities in indane synthesis
Welcome to the Aminoindane Synthesis & Purification Technical Support Center . As drug development increasingly focuses on indane-based therapeutics (such as MAO-B inhibitors like rasagiline), controlling the amine substitution profile is critical.
In the synthesis of secondary aminoindanes, an N-alkylation reaction applied to a primary amine starting material (e.g., 1-aminoindane) intrinsically increases the nucleophilicity of the resulting secondary amine. This sets up a kinetically competitive pathway leading to over-alkylation and the formation of tertiary amine impurities[1]. Thus, researchers are frequently challenged with separating a complex mixture of primary (unreacted starting material), secondary (target API), and tertiary (over-alkylated impurity) amines.
This guide is designed to empower researchers with the mechanistic reasoning and self-validating protocols necessary to effectively isolate primary and secondary amine impurities.
Analytical Characteristics: Primary vs. Secondary Aminoindanes
Before separation, accurate detection and quantification are required. Understanding the structural causality behind their analytical behavior is crucial for optimizing your chromatographic methods.
| Compound Class | Example in Synthesis | HPLC Retention Behavior (at pH 3.0) | Typical GC-MS Fragmentation | Derivatization Requirement (GC) |
| Primary Amine | 1-Aminoindane (Starting Material) | Elutes earlier; fully protonated, less sterically hindered[2]. | Abundant | Highly recommended (e.g., MBTFA or HFBA) to prevent peak tailing[3]. |
| Secondary Amine | Rasagiline (Target API) | Elutes later; bulkier hydrophobic side chains (e.g., propargyl group) increase retention[2]. | Dominant | Optional, though improves resolution for structural isomers[3][4]. |
| Tertiary Amine | N,N-dipropargylaminoindan (Impurity) | Elutes last; highest lipophilicity, strongest retention on C8/C18 phases[1]. | Complex fragmentation; prominent cleavage of N-alkyl substituents. | Not required. |
Purification Workflow
Caption: Workflow for the chemoselective isolation of secondary aminoindanes from primary and tertiary impurities.
Troubleshooting Guides & FAQs
Q1: We are observing poor chromatographic resolution between the primary 1-aminoindane starting material and our secondary amine product during LC-MS monitoring. How can we optimize this?
A1: The issue stems from the fact that indane derivatives share identical core lipophilicity. To resolve closely eluting aminoindanes, you must exploit the differential steric environment around the nitrogen atom. Standard buffers (pH 5.5) often fail to provide sufficient elution strength or peak resolution for these impurities[1].
Recommendation: Reduce the mobile phase pH to 3.0 using a
Q2: In our N-alkylation step yielding the secondary aminoindane, overalkylation to the tertiary amine (e.g., N,N-dipropargylaminoindan) and unreacted primary amine (1-aminoindane) are stubbornly co-crystallizing. What is the mechanistic reason, and how do we selectively isolate the secondary amine? A2: N-alkylation creates an electron-donating inductive effect on the nitrogen, making the secondary amine more nucleophilic than the primary amine, practically guaranteeing some tertiary amine formation[1]. Because they share the basic aminoindane scaffold, simple acid-base extraction will not separate them. Recommendation: Employ chemoselective scavenging combined with specific salt formulation. Primary amines form Schiff bases (imines) rapidly with aldehydes, whereas secondary amines cannot. Treat the crude mixture with a polymer-supported benzaldehyde resin; the primary amine will covalently bind to the resin and can be filtered off. Subsequently, treat the filtrate with methanesulfonic acid. The mesylate salt of the secondary amine typically possesses a highly favorable crystalline lattice energy compared to the tertiary amine, allowing the tertiary impurity to be washed away in the mother liquor[1].
Q3: During the chiral resolution of racemic 1-aminoindane via fractional crystallization, we recover a mother liquor heavily enriched in the undesired enantiomer. Can we recycle this primary amine instead of discarding it? A3: Yes. The undesired enantiomer (e.g., (S)-1-aminoindane) can be racemized and recycled, preventing significant material loss[5]. Deprotonation at the stereocenter is generally achieved using a strong aprotic base (like an alkali metal alcoholate) under heated conditions[5]. Alternatively, modern chemoenzymatic dynamic kinetic resolution (CE-DKR) utilizes a Palladium catalyst to undergo an oxidation-reduction (dehydrogenation to imine, then re-hydrogenation) cycle to invert the stereocenter[6]. Be aware that transition metal processes require strict optimization, as primary amines have a propensity to produce imine intermediates and secondary amine side products during hydrogen-transfer processes[6].
Step-by-Step Methodology: Isolation of Secondary Aminoindanes
This protocol describes a self-validating, highly reliable procedure to isolate a target secondary amine (e.g., rasagiline) from a crude mixture containing unreacted primary amines and tertiary amine impurities.
Step 1: Acid-Base Wash (Removal of Non-Basic Organics)
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or toluene).
-
Extract with 1.0 M HCl (
mL). The aminoindanes will migrate to the aqueous phase as hydrochloride salts. -
Self-Validation Check: Spot the remaining organic layer on a TLC plate and stain with Ninhydrin. A lack of color confirms complete extraction of the amines into the aqueous layer. Discard the organic layer.
Step 2: Chemoselective Scavenging (Removal of Primary Amine)
-
Adjust the pH of the aqueous phase to 9.0 using 1.0 M NaOH to liberate the free bases, and back-extract into a fresh organic solvent (e.g., dichloromethane).
-
Add 2.0 equivalents (relative to the estimated primary amine impurity) of Polymer-Supported Benzaldehyde (PS-CHO) resin to the organic phase.
-
Agitate the suspension gently at room temperature for 2 hours. The primary amine reacts to form a resin-bound imine.
-
Filter the mixture through a sintered glass funnel to remove the resin.
-
Self-Validation Check: Perform a GC-MS on the filtrate. The primary amine peak (characterized by the specific
fragmentation[3][4]) should be entirely absent.
Step 3: Salt Formation & Fractional Crystallization (Removal of Tertiary Amine)
-
Transfer the purified organic filtrate to a crystallization reactor.
-
Slowly add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring.
-
Heat the mixture to reflux, then initiate a controlled cooling ramp (
/min) to to induce selective crystallization of the secondary amine mesylate[1]. -
Isolate the precipitated product via vacuum filtration. Wash the filter cake with cold ethanol. The tertiary amine mesylate will remain dissolved in the mother liquor.
-
Self-Validation Check: Dissolve a few milligrams of the final crystal in an 80:20 Methanol/Water diluent and run through HPLC at pH 3.0[2]. Integration of the peaks should reveal
secondary amine purity, completely lacking the heavily retained tertiary amine peak[1].
References
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. ProQuest. 3
-
Gas chromatography–mass spectrometry of eight aminoindanes: 2‐Aminoindane, N‐methyl‐2‐, 5‐methoxy‐, 5‐methoxy‐6‐methyl‐, 4,5‐methylenedioxy‐, 5,6‐methylenedioxy‐ and 5‐iodo‐2‐aminoindane, and rasagiline. DOI.org. 4
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate in Pharmaceutical Formulation. Oxford Academic. 2
-
CN103864646B - The impurity preparation of rasagiline mesilate and the method for analysis. Google Patents. 1
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. 6
-
EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane. Google Patents. 5
Sources
- 1. CN103864646B - The impurity preparation of rasagiline mesilate and the method for analysis - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
preventing over-alkylation during N-methylation of 5-bromo-1-aminoindane
Welcome to the technical support center for the selective N-methylation of 5-bromo-1-aminoindane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. Over-alkylation is a persistent challenge in the N-methylation of primary amines, leading to diminished yields of the desired mono-methylated product and the formation of difficult-to-remove impurities. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve clean, high-yielding, and selective mono-methylation.
The Challenge: The "Runaway Train" of Over-Alkylation
Direct alkylation of a primary amine like 5-bromo-1-aminoindane with a methylating agent such as methyl iodide often leads to a mixture of products. The mono-methylated product, 5-bromo-N-methyl-1-aminoindane, is a secondary amine and is typically more nucleophilic than the starting primary amine. This increased nucleophilicity makes it more reactive towards the methylating agent, resulting in the rapid formation of the di-methylated tertiary amine and even the quaternary ammonium salt.[1][2] This "runaway train" effect is a fundamental challenge that necessitates more sophisticated synthetic strategies.[1]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the N-methylation of 5-bromo-1-aminoindane and provides actionable solutions.
Problem 1: Low yield of the desired mono-methylated product and significant formation of the di-methylated byproduct.
-
Potential Cause: Use of a highly reactive methylating agent (e.g., methyl iodide, dimethyl sulfate) in a direct alkylation approach. As discussed, this leads to the "runaway" reaction.[1][2]
-
Solution: Switch to a controlled, two-step, one-pot method like Reductive Amination . This is a widely used and highly effective method for achieving selective mono-alkylation.[1] The process involves the initial formation of an imine between the primary amine and formaldehyde, followed by in-situ reduction to the secondary amine.[3][4]
-
Recommended Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not reduce other sensitive functional groups.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
Problem 2: The reaction is slow or does not go to completion, even when using reductive amination.
-
Potential Cause 1: Inefficient imine formation. The formation of the imine intermediate is a crucial first step in reductive amination.[3][4]
-
Solution 1: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to facilitate imine formation. The acid protonates the carbonyl oxygen of formaldehyde, making it more electrophilic and accelerating the reaction with the amine.
-
Potential Cause 2: The reducing agent is not active enough or has degraded.
-
Solution 2: Use a fresh bottle of sodium triacetoxyborohydride. This reagent can be sensitive to moisture. Ensure you are using an anhydrous solvent for the reaction (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
Problem 3: Difficulty in purifying the mono-methylated product from the starting material and di-methylated byproduct.
-
Potential Cause: The polarities of the primary, secondary, and tertiary amines are often very similar, making chromatographic separation challenging.
-
Solution: If reductive amination still yields a mixture, consider a Protecting Group Strategy . This involves protecting the primary amine, performing the methylation, and then deprotecting.
-
Step 1: Protection. React the 5-bromo-1-aminoindane with an appropriate protecting group, such as di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine.[5][6]
-
Step 2: N-Methylation. The resulting carbamate can be deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride) and then reacted with a methylating agent.
-
Step 3: Deprotection. The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the pure mono-methylated product.[6] This multi-step process, while longer, can provide very clean product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best methods for achieving selective mono-N-methylation of 5-bromo-1-aminoindane?
For selective mono-N-methylation, reductive amination is highly recommended as a first-line approach due to its efficiency and control.[1][3] The Eschweiler-Clarke reaction , a specific type of reductive amination using excess formic acid and formaldehyde, is another excellent choice as it is known to stop at the tertiary amine stage and not form quaternary ammonium salts.[7][8][9] For particularly challenging cases or when the highest purity is required, a protecting group strategy offers a robust, albeit longer, alternative.[5]
Q2: Can I use formaldehyde directly for reductive amination?
Yes, aqueous formaldehyde is commonly used. Paraformaldehyde, a solid polymer of formaldehyde, can also be used and may be more convenient to handle.[10][11]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The starting primary amine, the intermediate imine (if stable enough to be observed), and the final mono-methylated product will have different Rf values. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for monitoring the reaction, allowing for the identification of all species in the reaction mixture.
Q4: Are there any catalytic methods that can prevent over-alkylation?
Yes, recent advances in catalysis have led to the development of methods for selective N-methylation using more sustainable methylating agents like methanol.[12] These methods often employ heterogeneous catalysts, such as supported nickel or silver nanoparticles, and can offer high selectivity for the mono-methylated product.[12][13] However, these methods may require higher temperatures and pressures and may not be as generally applicable as reductive amination for all substrates.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: The "runaway" cascade of amine over-alkylation.
Caption: Controlled mono-methylation via reductive amination.
Recommended Experimental Protocol: Reductive Amination
This protocol provides a general procedure for the selective mono-N-methylation of 5-bromo-1-aminoindane using sodium triacetoxyborohydride.
Objective: To synthesize 5-bromo-N-methyl-1-aminoindane with minimal formation of byproducts.
Materials:
-
5-bromo-1-aminoindane (1.0 eq.)
-
Aqueous formaldehyde (37% solution, 1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Acetic acid (catalytic amount, ~0.1 eq.)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-aminoindane (1.0 eq.) in the anhydrous solvent (DCM or DCE).
-
Imine Formation: Add aqueous formaldehyde (1.1 eq.) and a catalytic amount of acetic acid to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-bromo-N-methyl-1-aminoindane.
Data Summary: Comparison of N-Methylation Strategies
| Method | Key Reagents | Advantages | Disadvantages | Selectivity for Mono-methylation |
| Direct Alkylation | Methyl iodide, Dimethyl sulfate | Simple, one-step | Poor control, leads to over-alkylation | Low to moderate |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | High selectivity, mild conditions, one-pot | Requires careful control of stoichiometry | High to excellent |
| Eschweiler-Clarke | Formaldehyde, Formic acid | High selectivity, does not form quaternary salts | Requires heating, acidic conditions | High to excellent |
| Protecting Group Strategy | Boc₂O, NaH, CH₃I, TFA | Very high purity of final product | Multi-step, lower overall yield | Excellent |
| Catalytic Methylation | Methanol, Heterogeneous catalyst | Uses a sustainable methylating agent | May require high temp/pressure, catalyst specific | Good to excellent |
References
-
ResearchGate. (2025). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Xia, H. M., Zhang, F. L., Ye, T., & Wang, Y. F. (2018). Selective α-Monomethylation by an Amine-Borane/N,N-Dimethylformamide System as the Methyl Source. Angewandte Chemie International Edition in English, 57(36), 11770–11775. Available at: [Link]
-
ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available at: [Link]
-
ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available at: [Link]
-
PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
ResearchGate. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Available at: [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]
-
Reagent Guide. (n.d.). N alkylation at sp 3 Carbon. Available at: [Link]
-
FULIR. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Available at: [Link]
-
ResearchGate. (n.d.). N-Monomethylation of amines using paraformaldehyde and H2. Available at: [Link]
-
MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Available at: [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Available at: [Link]
-
Rsc.org. (n.d.). Supplementary Information Selective monomethylation of primary amines with simple electrophiles. Available at: [Link]
-
YouTube. (2025). Eschweiler-Clarke reaction. Available at: [Link]
-
UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
PMC. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Available at: [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]
-
Frontiers. (2025). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Available at: [Link]
-
SpringerOpen. (n.d.). Advancing 6-bromo-7-[11C]methylpurine towards clinical application: an improved radiosynthesis, non-clinical toxicity study and human dosimetry estimates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Methylation of Amines with Methanol at Room Temperature. Available at: [Link]
-
PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available at: [Link]
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Methylation of Amines with Methanol at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
optimizing chiral resolution of 5-bromo-N-methyl-1-aminoindane
Welcome to the Advanced Separations Technical Support Center .
As a Senior Application Scientist specializing in chiral chemistry, I have designed this hub to address the specific physiochemical challenges associated with the resolution of 5-bromo-N-methyl-1-aminoindane . Due to the steric bulk of the 5-bromo substituent and the secondary amine nature of the N-methyl group, classical resolution strategies designed for primary 1-aminoindanes often fail or plateau.
This guide provides diagnostic workflows, causality-driven troubleshooting, and validated protocols to ensure you achieve >99% enantiomeric excess (ee).
Part 1: Diagnostic Resolution Workflow
Before initiating your separation, map your chemical approach using the diagnostic decision tree below. This workflow highlights the critical juncture where solid solution anomalies typically disrupt classical chemical resolution (CCR).
Figure 1: Diagnostic workflow for chiral resolution of substituted 1-aminoindane derivatives.
Part 2: Troubleshooting FAQs
Q1: I am using L-Malic Acid, which is the industry standard for resolving 1-aminoindane. Why am I getting poor yields and almost no enantiomeric enrichment with my 5-bromo-N-methyl analog? The Causality: Standard primary 1-aminoindanes form highly stable, predictable hydrogen-bond networks with L-malic or L-aspartic acid [2]. However, the N-methyl group in your compound transforms it into a secondary amine, eliminating one critical hydrogen bond donor. Furthermore, the lipophilic 5-bromo group alters the lattice packing. The Solution: You must switch to a resolving agent with a deeper, more lipophilic chiral pocket. Di-p-toluoyl-L-tartaric acid (L-DTTA) leverages strong dispersive (π-π) interactions with the bromo-aromatic ring and readily accommodates secondary amines[1].
Q2: I switched to L-DTTA. My initial salt precipitation gave me ~75% ee, but repeated recrystallizations have completely stalled. I cannot get past 80% ee. What is happening? The Causality: You have encountered a diastereomeric solid solution . In statistical thermodynamics, this happens when the "wrong" diastereomer is isomorphous enough to substitute seamlessly into the crystal lattice of the "right" diastereomer without collapsing the crystal structure. The system has reached a thermodynamic plateau; continuing to recrystallize will only destroy your yield without improving purity [1]. The Solution: Abandon thermodynamic fractional crystallization and transition to Enantioselective Dissolution (detailed in the protocol below). Because the trapped, minor enantiomer salt is slightly less thermodynamically stable, it dissolves faster in a polar solvent. By kinetically timing the dissolution, you can selectively wash away the undesired isomer [1].
Q3: We need to scale this up to 5 kg for preclinical tox studies immediately. Is diastereomeric salt resolution still our best option? The Causality: While salt resolution is highly cost-effective for tonnage scale, it requires extensive phase diagram mapping. If speed to market is your primary driver, preparative-scale chromatography (PsC) bypasses the solid-state complexities entirely. The Solution: Utilize a Simulated Moving Bed (SMB) or VARICOL continuous chromatography system. Using a derivatized amylose/cellulose chiral stationary phase (CSP), you can separate the enantiomers continuously. This requires higher solvent volumes but guarantees >99% ee without the need for bespoke crystallization development [3].
Part 3: Quantitative Baselines for Aminoindane Resolution
Below is a benchmark data table synthesizing established resolving agents and their expected performance metrics based on aminoindane literature extrapolations. Use this to guide your initial screening parameters.
| Resolving Agent / Method | Target Amine Type | Optimal Solvent System | Thermodynamic Eutectic Limit | Expected ee (%) | Reference |
| L-(-)-Malic Acid | Primary Aminoindanes | Methanol (50°C) | Eutectic (Favorable) | >99% | [2] |
| N-Acetyl-L-Glutamic Acid | Primary Aminoindanes | Water / Isopropanol | Eutectic (Favorable) | 98 - 99% | [2] |
| L-DTTA (Crystallization) | Secondary / Halogenated | Isopropanol / EtOAc | Solid Solution (Plateaus) | 70 - 85% | [1] |
| L-DTTA (Enantioselective Dissolution) | Secondary / Halogenated | Methanol (50°C, 5 min) | Kinetic Overlap | 96 - 99% | [1] |
| Prep-HPLC (SMB) | All Aminoindanes | Heptane / Isopropanol | N/A (Chromatographic) | >99.5% | [3] |
Part 4: Validated Experimental Protocol
Kinetically-Controlled Enantioselective Dissolution of 5-bromo-N-methyl-1-aminoindane
This protocol bypasses the solid solution plateau utilizing the kinetic solubility differential of the L-DTTA diastereomeric salts.
Step 1: Initial Diastereomeric Salt Formation
-
Dissolve 1.0 equivalent of racemic 5-bromo-N-methyl-1-aminoindane in 10 volumes of Isopropanol (IPA).
-
In a separate vessel, dissolve 1.0 equivalent of Di-p-toluoyl-L-tartaric acid (L-DTTA) in 10 volumes of IPA.
-
Mix the solutions at 70°C. Cool linearly at a rate of 0.5°C/min to 20°C to induce nucleation.
-
Filter the crystals. Self-Validation Checkpoint: Measure the chiral HPLC of the resulting mother liquor. If the mother liquor is not enriched in the opposite enantiomer by at least 30% ee, salt formation has failed or generalized precipitation occurred. Adjust solvent ratios before proceeding.
Step 2: Enantioselective Dissolution (The Rescue Step)
-
Take the harvested crystals (typically stalled at ~75-80% ee due to solid solution forming) and grind them uniformly to normalize surface area.
-
Suspend the powdered crystals in exactly 50 volumes of Methanol, pre-heated to 50°C.
-
Stir vigorously (500 rpm) for exactly 5 minutes . Mechanistic Note: The minor, trapped diastereomer has a higher kinetic dissolution rate. Prolonged stirring (>15 minutes) will allow the system to reach thermodynamic equilibrium, returning the solid back to the 80% ee solid solution state.
-
Immediately vacuum filter the suspension while hot (50°C) using a pre-warmed Büchner funnel to prevent spontaneous reprecipitation of the dissolved minor isomer.
Step 3: Free-Basing & Recovery
-
Wash the retained, highly enriched solid (>96% ee) with 2 volumes of cold (5°C) Methanol.
-
Suspend the solid in a biphasic mixture of Methyl tert-butyl ether (MTBE) and 1M NaOH (1:1 v/v). Stir until complete dissolution.
-
Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under vacuum to afford the enantiopure 5-bromo-N-methyl-1-aminoindane free base.
Part 5: References
[1] Koki Shiohara, Ryusei Oketani, Ichiro Hisaki (2023). "Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution". ChemRxiv / Chemical Communications. URL: [Link]
[2] Teva Pharmaceutical Industries Ltd. (2012). "Process of resolution of 1-aminoindan (WO2012116752A1)". Google Patents. URL:
[3] Various Authors (2023). "Strategies for chiral separation: from racemate to enantiomer". Chemical Science (RSC). URL: [Link]
Technical Support Center: Addressing Solubility Challenges of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine Free Base
Welcome to the technical support guide for 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine free base. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a lipophilic molecule with a basic amine functional group, its free base form often exhibits poor solubility in aqueous media, a common hurdle in experimental assays. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and solubilization of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine free base.
Q1: Why is the free base form of my compound poorly soluble in aqueous buffers like PBS?
A: The free base form of this compound contains a secondary amine (R₂NH). In its uncharged, non-ionized state, the molecule is largely nonpolar due to the bulky brominated indenyl group. This lipophilic character leads to poor solubility in polar solvents like water or phosphate-buffered saline (PBS).[1] Like many amine-containing drugs, its solubility is highly dependent on pH.[2]
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] For many research compounds, solubilities in DMSO are significantly higher than in alcohols or aqueous buffers.[5] Always use anhydrous, HPLC-grade DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds and potentially cause degradation over time.[3]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is introduced into an aqueous environment where its solubility is much lower.[6][7]
Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.
-
Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions in 100% DMSO. This reduces the concentration of the compound being introduced to the aqueous phase, which can prevent it from crashing out.[3]
-
Use Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol (PEG) in your final aqueous buffer can increase the solubility of your compound.[8][9][10]
-
Adjust the pH: As an amine, the compound's solubility will dramatically increase in acidic conditions (see Q4).
Q4: Should I convert the free base to a salt form for my experiments? How?
A: Yes, converting the free base to a salt (e.g., a hydrochloride salt) is an excellent strategy to significantly enhance aqueous solubility.[1] The basic nitrogen atom accepts a proton from an acid (like HCl) to form a positively charged ammonium salt. This ionic species is much more polar and, therefore, more soluble in water.[11] You can either purchase the hydrochloride salt form directly or prepare it in the lab (see Protocol 3.3).
Q5: How should I store my stock solutions to ensure stability?
A: Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[12] Store these aliquots in tightly sealed vials at -20°C or -80°C to maintain integrity.[3] Because DMSO is hygroscopic (readily absorbs water from the air), minimizing exposure to the atmosphere is critical.[3] Aqueous solutions are generally less stable and should be prepared fresh daily.[5][13]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: My compound (solid powder) will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4).
-
Causality: The neutral, uncharged free base is too lipophilic to dissolve directly in a neutral aqueous medium. At pH 7.4, the amine is not sufficiently protonated to achieve significant solubility.
-
Solution Pathway:
-
Do not attempt to force dissolution at neutral pH. This will likely result in a fine, insoluble suspension, leading to inaccurate concentrations.
-
Prepare a concentrated stock solution in an organic solvent like DMSO first, as detailed in Protocol 3.1 . This is the standard and most reliable method.[12]
-
If an organic solvent is absolutely not permissible in your experiment, you must use pH modification . Dissolve the compound in an acidic buffer (pH 4-5) where it will be protonated and soluble. Refer to Protocol 3.2 .
-
Problem 2: I successfully dissolved my compound in DMSO, but it precipitated upon dilution into cell culture media.
-
Causality: The final concentration of your compound in the media exceeds its maximum aqueous solubility, even with a small amount of DMSO present.[6] The components of the media (salts, proteins) can also sometimes influence solubility.
-
Solution Pathway:
-
Vortex and Gentle Warming: Immediately after dilution, vortex the solution thoroughly. Gentle warming in a 37°C water bath for a few minutes can sometimes help redissolve fine precipitates.[14]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic and may also promote precipitation.[3]
-
Lower the Compound Concentration: If precipitation persists, you must lower the final working concentration of the compound. Determine the highest concentration that remains soluble in your specific media.
-
Consider pH Adjustment of Media: If your experiment can tolerate it, slightly lowering the pH of your final media can increase solubility. However, be cautious as this can affect cell health and other experimental parameters.
-
Switch to the Salt Form: Using the hydrochloride salt of the compound will provide much greater aqueous solubility and reduce the likelihood of this issue.
-
Problem 3: I am observing inconsistent results in my biological assays.
-
Causality: Inconsistent results are often a downstream effect of solubility issues. If the compound is not fully dissolved, the actual concentration delivered to the cells or target is unknown and variable. Nanoparticles or fine precipitates can also interfere with assay readouts, causing artifacts.[6]
-
Solution Pathway:
-
Visual Inspection: Before every experiment, visually inspect your final working solution for any signs of precipitation (cloudiness, Tyndall effect, visible particles). Use a fresh, properly prepared solution for each experiment.
-
Validate Your Solubilization Method: Ensure your chosen method (DMSO stock, pH adjustment) results in a completely clear, homogenous solution.
-
Run a Vehicle Control: Always include a control group that receives the vehicle (e.g., media with 0.1% DMSO) without the compound. This helps differentiate compound effects from solvent effects.[3]
-
Workflow Diagram: Follow the decision-making workflow below to select the most appropriate solubilization strategy for your needs.
-
Sources
- 1. 15.13 Amines as Bases | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. asianjpr.com [asianjpr.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. oit.edu [oit.edu]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
Validation & Comparative
chiral HPLC methods for enantiomeric excess of N-methyl-aminoindanes
High-Performance Chiral Liquid Chromatography for Enantiomeric Excess Determination of N-Methyl-Aminoindanes
As a Senior Application Scientist, I often see analytical methods fail not due to equipment, but because the underlying physico-chemical dynamics between the chiral stationary phase (CSP) and the analyte are poorly understood. N-methyl-aminoindanes—a critical class of compounds encompassing neuropharmacological agents like N-methyl-2-aminoindane (N-methyl-2-AI), MDMAI (5,6-methylenedioxy-N-methyl-2-aminoindane), and functionalized analogs like rasagiline—demand rigorous enantiomeric resolution[1][2][3].
Because enantiomers of substituted aminoindanes exhibit starkly divergent pharmacodynamics—ranging from selective serotonin releasing agents (SSRAs) to highly potent, irreversible monoamine oxidase B (MAO-B) inhibitors—precise determination of enantiomeric excess (ee) is a paramount quality and safety metric[1][2][4]. This guide objectively evaluates chiral HPLC column chemistries and delivers self-validating protocols for aminoindane analysis.
The Chiral Imperative & Separation Mechanics
The structural framework of an N-methyl-aminoindane presents unique analytical challenges due to its compact bicyclic geometry and basic secondary amine. To successfully resolve the (R) and (S) enantiomers, the chiral selector must establish a minimum of three points of interaction (the Dalgliesh rule) with transient diastereomeric complexes.
-
Polysaccharide-Based CSPs (e.g., Chiralcel OJ-H, Chiralpak AD-RH): These columns utilize cellulose or amylose derivatives coated on silica. The chiral recognition relies on the analyte fitting into the chiral helical grooves of the polymer, facilitated by hydrogen bonding and
interactions. In normal-phase systems, an essential basic additive is required to block non-specific ionic interactions[5]. -
Protein-Based CSPs (e.g., Chiralpak AGP): Using
-acid glycoprotein, these CSPs leverage highly stereospecific hydrophobic clefts. Their primary advantage is seamless compatibility with aqueous reversed-phase buffers, enabling direct coupling with mass spectrometry (UHPLC-MS/MS) without the evaporative variability of hexane[6].
Stereoselective pharmacodynamics and chiral resolution pathways of aminoindanes.
Comparative Analysis of Chiral Stationary Phases
Selecting the proper CSP dictates the matrix, detection limits, and scalability of the assay. The table below summarizes experimentally verified parameters for aminoindane derivatives across prominent column chemistries.
| Parameter | Normal-Phase (Cellulose) | Reversed-Phase (Protein) | Reversed-Phase (Amylose) |
| Column Representative | Chiralcel OJ-H (4-methylbenzoate) | Chiralpak AGP ( | Chiralpak AD-RH (amylase deriv.) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Standard Mobile Phase | Hexane / IPA / EtOH / DEA (96:2:2:0.01) | 10 mM Ammonium Acetate / IPA (90:10) | 20 mM |
| Crucial Additive Logic | DEA (Diethylamine): Neutralizes surface silanols on silica to prevent peak tailing of basic amines. | Ammonium Acetate: Volatile buffer maintains un-denatured protein pH (pH ~6.0) while allowing MS ionization. | KOH (pH adjustment): Keeps pH at 6.9 to suppress amine ionization and enhance resolution. |
| Detection Limit (LOD) | ~0.35 µg/mL | ~0.06 µg/mL | Not specified; UV at ~210 nm |
| Typical Resolution ( | > 2.0 | > 2.0 | > 3.3 |
| Mass Spec Compatibility | Poor (Highly flammable, non-volatile) | Excellent (Aqueous/volatile) | Moderate (Phosphate is non-volatile) |
| Reference | [5] | [6] | [4] |
Verified Experimental Protocols
To ensure robust quantitation of enantiomeric excess, an analytical protocol must be self-validating. Below are two field-proven methodologies with integrated system suitability checkpoints.
Protocol A: Reversed-Phase UHPLC-MS Compatible Method (Protein CSP)
Purpose: Rapid, high-throughput ee determination with exceptional sensitivity and LC-MS compatibility[6].
-
System Preparation: Use a Chiralpak AGP column (50 mm × 2.1 mm, 5 μm). Set column oven to 25 °C to prevent protein denaturation.
-
Mobile Phase Compounding: Prepare a 10 mM Ammonium Acetate aqueous buffer. Adjust to exactly pH 6.0. Causality note: Operating outside a pH range of 4.0–7.0 will irreversibly denature the
-acid glycoprotein structure. -
Solvent Blending: Mix the aqueous buffer with Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio.
-
Flow & Injection: Set an isocratic flow rate of 0.6 mL/min. Inject 2.0 µL of the dissolved N-methyl-aminoindane sample (~1.0 mg/mL in mobile phase).
-
System Suitability Check (Self-Validation): Elution should complete within 5-8 minutes. Confirm that the Signal-to-Noise (S/N) ratio at the LOD (0.06 µg/mL) is
. The resolution ( ) between the R and S enantiomer peaks must be . Calculate ee using the baseline-integrated area under the curve (AUC):
Protocol B: Normal-Phase HPLC Method (Cellulose CSP)
Purpose: Preparative scaling or routine bulk-drug API release testing where high loading capacity is required[5].
-
System Preparation: Use a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm). Set column temperature to a stable 27 °C.
-
Mobile Phase Compounding: Vigorously mix n-hexane, isopropyl alcohol (IPA), and ethanol in a 96:2:2 ratio.
-
Additive Integration: Add precisely 0.01% (v/v) Diethylamine (DEA). Causality note: Omission of DEA guarantees destructive secondary retention between the N-methyl secondary amine of the analyte and residual acidic silanols, destroying baseline separation and yielding a false ee value.
-
Flow & Injection: Run at a flow rate of 1.0 mL/min. Inject 10 µL of analyte. Monitor via UV detection at 215 nm.
-
System Suitability Check (Self-Validation): The resolution (
) between the active and inactive enantiomer must consistently measure . Evaluate tailing factors; any tailing factor requires an immediate flush of the system and regeneration of the mobile phase.
Decision Workflow for Method Selection
Decision matrix for Chiral HPLC method selection in aminoindane ee analysis.
Conclusion
Navigating the chiral resolution of N-methyl-aminoindanes demands rigorous adherence to thermodynamic and chemical first principles. Normal-phase chromatography with a cellulose-derived CSP[5] guarantees high loadability for bulk analyses, provided basic additives (DEA) mitigate silanol interactions. Conversely, protein-based reversed-phase UHPLC[6] represents the cutting edge for trace-level impurity assessments and direct LC-MS/MS compatibility. Proper column selection guarantees a validated, reproducible calculation of enantiomeric excess.
References
-
Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. MDPI.[Link]
-
A Validated Normal Phase LC Method for Enantiomeric Separation of Rasagiline Mesylate and Its (S)-enantiomer on Cellulose Derivative-Based Chiral Stationary Phase. PubMed / NIH.[Link]
-
Reverse Phase High Performance Liquid Chromatographic Method for Separation of R-Rasagiline Mesylate from S-Isomer. Asian Journal of Chemistry.[Link]
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications.[Link]
-
Target and Nontarget Screening to Support Capacity Scaling for Substance Use Assessment through a Statewide Wastewater Surveillance Network in New York. PubMed / NIH.[Link]
Sources
- 1. 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target and Nontarget Screening to Support Capacity Scaling for Substance Use Assessment through a Statewide Wastewater Surveillance Network in New York - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. A validated normal phase LC method for enantiomeric separation of rasagiline mesylate and its (S)-enantiomer on cellulose derivative-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the LC-MS Fragmentation of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
This guide provides a detailed analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for structurally related compounds to offer a robust predictive guide. This resource is intended for researchers, scientists, and drug development professionals who require a foundational understanding of how this and similar molecules behave under typical LC-MS conditions.
Introduction
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is a substituted indanamine derivative. Understanding its fragmentation behavior is critical for its identification and characterization in various matrices. This guide will explore the predicted fragmentation pathways under Electrospray Ionization (ESI), a soft ionization technique commonly used in LC-MS that typically results in the observation of the protonated molecule, [M+H]⁺. We will also discuss key structural features that influence fragmentation, such as the bromine atom, the N-methyl group, and the indane core.
Predicted Mass Spectrum and Fragmentation Pathways
The fragmentation of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine in positive ion mode ESI-MS is expected to be driven by the stability of the resulting fragment ions. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal abundance separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[1][2]
The molecular weight of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is 240.04 g/mol for the ⁷⁹Br isotope and 242.04 g/mol for the ⁸¹Br isotope. Therefore, the protonated molecule, [M+H]⁺, will appear as a doublet at m/z 241 and 243.
The major predicted fragmentation pathways are outlined below:
-
Alpha-Cleavage: The most prominent fragmentation for aliphatic amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] For 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine, this would involve the loss of the methyl group from the nitrogen, leading to a stable secondary carbocation.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is another common fragmentation pathway for N-benzylamines and related structures.[5] This would result in the formation of a stable brominated indanyl cation.
-
Loss of the Amino Group: Fragmentation involving the loss of the entire N-methylamino group can also occur, leading to the formation of a brominated indene cation.
-
Ring Fragmentation: Fragmentation of the indane ring itself is also possible, though likely to be less prominent than the cleavages directly associated with the amine group.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted fragmentation of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine.
Predicted Fragment Ions
| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Fragmentation Pathway | Expected Relative Abundance |
| 241/243 | [C₁₀H₁₃BrN]⁺ | Protonated Molecular Ion | High |
| 226/228 | [C₉H₁₀BrN]⁺ | Alpha-cleavage (Loss of •CH₃) | Moderate to High |
| 196/198 | [C₉H₈Br]⁺ | Benzylic cleavage (Loss of •NHCH₃) | Moderate |
| 195/197 | [C₉H₇Br]⁺ | Loss of NH₂CH₃ | Low to Moderate |
| 146 | [C₁₀H₁₂N]⁺ | Loss of •Br | Low |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) | Low |
Experimental Workflow for LC-MS Analysis
A standard reversed-phase LC-MS method would be suitable for the analysis of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine. The following is a recommended starting point for method development.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to ensure good separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to induce fragmentation and observe the different fragment ions.
The following diagram illustrates the general workflow for LC-MS analysis:
Caption: General workflow for the LC-MS analysis of the target compound.
Comparison with Alternative Techniques
While LC-MS is a powerful tool for the analysis of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine, other techniques can also be employed, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another common technique for the analysis of small molecules. However, for primary and secondary amines like the target compound, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[6] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).
Advantages of GC-MS:
-
Excellent chromatographic resolution.
-
Extensive and well-established spectral libraries for electron ionization (EI) fragmentation patterns.
Disadvantages of GC-MS:
-
Requires derivatization for polar amines, adding an extra step to the workflow.
-
The high energy of electron ionization can lead to extensive fragmentation and a weak or absent molecular ion peak, making it difficult to determine the molecular weight.[5]
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC-MS is a newer technique that uses supercritical CO₂ as the primary mobile phase. It can be a good alternative for the analysis of chiral compounds and can offer faster separations than HPLC.
Advantages of SFC-MS:
-
Fast analysis times.
-
Good for chiral separations.
Disadvantages of SFC-MS:
-
Less common instrumentation compared to LC-MS and GC-MS.
-
Method development can be more complex.
Conclusion
The LC-MS fragmentation pattern of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is predicted to be characterized by a prominent protonated molecular ion with a distinct bromine isotopic pattern at m/z 241/243. Key fragmentation pathways are expected to include alpha-cleavage leading to the loss of a methyl radical and benzylic cleavage. A standard reversed-phase LC-MS method with positive mode ESI is well-suited for the analysis of this compound. While GC-MS and SFC-MS present viable alternatives, LC-MS offers the advantage of direct analysis without the need for derivatization and provides clear molecular weight information through soft ionization.
References
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014, April 2). Retrieved from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note - Save My Exams. (2025, September 24). Retrieved from [Link]
-
mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... - Doc Brown. (2025, November 17). Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Retrieved from [Link]
-
Electron impact ionization (EI) mass spectra of n-alkylamines... - ResearchGate. Retrieved from [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed. (2014, May 15). Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (2018, June 22). Retrieved from [Link]
-
Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, July 2). Retrieved from [Link]
- High Resolution LC-MS Data Output and Analysis.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Mass spectral fragmentation of eight aminoindanes | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]
-
High Throughput Determination of Emerging Synthetic Amphetamine Drugs in Untreated Wastewater Using SPE-LC-MS/MS | Waters. (2025, July 16). Retrieved from [Link]
-
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine - SCIEX. Retrieved from [Link]
-
Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application | Agilent. (2007, October 25). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
A Comparative Analysis of Halogenated N-Methyl-Aminoindanes: Potency and Pharmacological Profile
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data on 5-bromo-N-methyl-aminoindane and 5-chloro-N-methyl-aminoindane. These specific halogenated derivatives of N-methyl-aminoindane do not appear to be widely studied, and as a result, there is no direct comparative data on their pharmacological potency or receptor binding affinities.
While the broader class of aminoindanes has been a subject of interest in medicinal chemistry, particularly as non-neurotoxic releasing agents of monoamines, the specific impact of substituting a bromine versus a chlorine atom at the 5-position of the N-methylated scaffold has not been characterized in published research.
To provide a relevant framework for researchers interested in this area, this guide will instead focus on the well-documented structure-activity relationships (SAR) of halogen substitutions on related psychoactive compounds. By examining more extensively studied classes of molecules, we can infer the potential effects of bromo versus chloro substitution on receptor interaction and overall potency. This approach allows for an evidence-based discussion, while clearly acknowledging the absence of direct experimental data on the target compounds.
Understanding the Role of Halogen Substitution in Psychoactive Compounds
Halogen atoms, particularly chlorine, bromine, and fluorine, are frequently incorporated into the structure of psychoactive molecules to modulate their pharmacological properties. The introduction of a halogen can influence a compound's:
-
Lipophilicity: Halogens are lipophilic, which can enhance the ability of a molecule to cross the blood-brain barrier. The lipophilicity generally increases with the size of the halogen (F < Cl < Br < I).
-
Metabolic Stability: Halogenation can block sites of metabolism, often leading to a longer duration of action.
-
Receptor Binding Affinity: The size, electronegativity, and position of the halogen can significantly alter the way a molecule fits into and interacts with its target receptor, thereby affecting its binding affinity and functional potency.
Inferred Structure-Activity Relationship for 5-Substituted Aminoindanes
Based on the established principles of medicinal chemistry and SAR studies of related compounds, we can hypothesize the potential differences between 5-bromo and 5-chloro-N-methyl-aminoindane.
Physicochemical Properties
A key difference between bromine and chlorine lies in their atomic size and electronegativity. Bromine is larger and slightly less electronegative than chlorine. These differences would translate to distinct physicochemical properties for the two target molecules.
| Property | 5-chloro-N-methyl-aminoindane (Predicted) | 5-bromo-N-methyl-aminoindane (Predicted) | Rationale |
| Molecular Weight | Lower | Higher | Bromine has a higher atomic mass than chlorine. |
| Lipophilicity (logP) | Lower | Higher | Bromine is more lipophilic than chlorine, which could enhance blood-brain barrier penetration. |
| Van der Waals Radius | Smaller | Larger | The larger size of the bromine atom could create steric hindrance at the receptor binding site. |
| Electronegativity | Higher | Lower | This could influence electronic interactions with the receptor, such as hydrogen bonding or dipole moments. |
Hypothetical Impact on Pharmacological Potency
The potency of a psychoactive compound is a function of its ability to bind to and activate a specific receptor. In the context of monoamine releasing agents like aminoindanes, the primary targets are the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).
The larger size of the bromine atom at the 5-position, compared to chlorine, could lead to several outcomes:
-
Increased Steric Hindrance: The bulkier bromine atom might prevent the molecule from adopting the optimal conformation for binding to the target transporter, potentially leading to lower binding affinity and reduced potency compared to the chloro-substituted analog.
-
Altered Binding Interactions: Conversely, the specific electronic and hydrophobic properties of bromine could create new, favorable interactions with a sub-pocket of the binding site that are not possible with chlorine, potentially enhancing potency.
-
Selectivity Profile: The substitution could also influence the compound's selectivity for different monoamine transporters. For instance, the larger substituent might favor binding to one transporter over another.
Without experimental data, it is impossible to definitively state which compound would be more potent. However, in many classes of psychoactive compounds, there is an optimal size and electronic configuration for substituents at a particular position. It is plausible that one of the halogens would be favored over the other.
Experimental Design for a Comparative Potency Study
To empirically determine the relative potencies of 5-bromo- and 5-chloro-N-methyl-aminoindane, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of each compound for the serotonin, dopamine, and norepinephrine transporters.
-
Methodology:
-
Prepare cell membranes expressing the human recombinant transporters (hSERT, hDAT, hNET).
-
Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compounds (5-bromo- and 5-chloro-N-methyl-aminoindane).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values by nonlinear regression analysis of the competition binding curves.
-
2. Monoamine Transporter Uptake Assays:
-
Objective: To measure the functional potency (IC50) of each compound to inhibit the uptake of monoamines.
-
Methodology:
-
Use cells stably expressing the human monoamine transporters.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Add a radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
After a short incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 values from the concentration-response curves.
-
Workflow for In Vitro Potency Determination
Caption: Workflow for comparing the in vitro potency of halogenated aminoindanes.
In Vivo Studies
Should the in vitro data suggest interesting activity, further studies in animal models would be warranted to assess the in vivo potency and behavioral effects.
1. Drug Discrimination Studies:
-
Objective: To determine if the subjective effects of the two compounds are similar to known psychoactive drugs (e.g., MDMA, cocaine).
-
Methodology: Train animals to discriminate a known drug from a vehicle. Then, test the ability of the novel compounds to substitute for the training drug.
2. Microdialysis Studies:
-
Objective: To measure the effects of the compounds on extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions.
-
Methodology: Implant a microdialysis probe into a target brain region (e.g., nucleus accumbens) of a freely moving animal. Administer the test compound and collect dialysate samples over time for analysis by HPLC.
Conclusion
While a direct comparison of the potency of 5-bromo- versus 5-chloro-N-methyl-aminoindane is not possible due to a lack of published data, the principles of medicinal chemistry provide a framework for hypothesizing their potential differences. The variation in size, lipophilicity, and electronegativity between bromine and chlorine would undoubtedly lead to distinct pharmacological profiles. Empirical determination of these profiles requires a systematic approach involving in vitro binding and functional assays, followed by in vivo characterization. The experimental workflows outlined in this guide provide a roadmap for researchers wishing to investigate the structure-activity relationships of these and other novel psychoactive compounds. It is imperative that such research be conducted in accordance with all applicable laws and regulations, and with the highest standards of scientific rigor and ethical considerations.
A Comparative Analysis of the Biological Activities of 5-IAI and MDAI
A Guide for Researchers in Pharmacology and Drug Development
This guide provides an in-depth, objective comparison of the biological activities of two substituted aminoindane research chemicals: 5-iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI). Developed in the 1990s by a team led by David E. Nichols at Purdue University, both compounds were investigated as rigid analogs of amphetamine derivatives to explore structure-activity relationships and reduce neurotoxicity.[1][2][3] This document synthesizes preclinical data to elucidate their distinct pharmacological profiles, guiding researchers in experimental design and interpretation.
Molecular Structure and Physicochemical Properties
5-IAI and MDAI share the 2-aminoindane core structure but differ in their aromatic ring substitutions. 5-IAI possesses an iodine atom at the 5-position, making it a structural analog of p-iodoamphetamine (PIA).[3] MDAI features a methylenedioxy bridge across the 5 and 6 positions, analogous to 3,4-methylenedioxymethamphetamine (MDMA).[2] These substitutions critically influence their interaction with monoamine transporters and receptors.
| Property | 5-Iodo-2-aminoindane (5-IAI) | 5,6-Methylenedioxy-2-aminoindane (MDAI) |
| 2D Structure | ||
| Molecular Formula | C₉H₁₀IN | C₁₀H₁₁NO₂ |
| Molar Mass | 259.09 g·mol⁻¹[1] | 177.20 g·mol⁻¹[2][4] |
| Drug Class | Serotonin–Norepinephrine–Dopamine Releasing Agent (SNDRA); Entactogen[1][5] | Selective Serotonin–Norepinephrine Releasing Agent (SNRA); Entactogen[2] |
Comparative Mechanism of Action
Both 5-IAI and MDAI function primarily by interacting with presynaptic monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft. However, their selectivity and efficacy at these transporters differ significantly, defining their unique pharmacological profiles.
The canonical mechanism for monoamine releasing agents involves a multi-step process. The compound is first transported into the presynaptic neuron by the plasma membrane transporter (e.g., SERT, DAT, NET). Once inside, it disrupts the proton gradient of synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2).[6][7][8][9][10] This action collapses vesicular storage, leading to a dramatic increase in cytosolic monoamine concentrations. The elevated cytosolic levels cause the plasma membrane transporters to reverse their direction of transport, releasing neurotransmitters into the synapse in a non-vesicular, calcium-independent manner.[6][7]
In Vitro Biological Activity: Transporter Interactions
The primary distinction between 5-IAI and MDAI lies in their monoamine transporter interaction profiles. While precise, directly comparable Ki or EC₅₀ values are not consistently reported across a single study, a consensus from multiple pharmacological assessments allows for a robust qualitative and semi-quantitative comparison.
-
5-IAI acts as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) .[1][5] Its activity is most potent at the serotonin transporter (SERT), followed by dopamine (DAT) and then norepinephrine (NET).[1] This profile makes it a "triple releasing agent." In addition to its action on transporters, 5-IAI shows significant binding affinity for several serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C), a property not shared by MDAI.[1][11] The interaction with the 5-HT₂ₐ receptor, in particular, may account for anecdotal reports of mild hallucinatory or visual effects.[11]
-
MDAI is a more selective Serotonin-Norepinephrine Releasing Agent (SNRA) .[2] It potently releases serotonin and norepinephrine but has very little effect on dopamine levels.[2][12] This selectivity for SERT and NET over DAT is a key feature of its pharmacology. The lack of significant dopaminergic activity is thought to underlie its reported lack of stimulant properties, with some reports suggesting it is somewhat sedating.[2]
| Target | 5-IAI | MDAI | Rationale & Implications |
| SERT (Serotonin) | Potent Releaser/Inhibitor | Potent Releaser/Inhibitor | Both compounds are potent serotonergic agents, which is the primary driver of their shared entactogenic and MDMA-like subjective effects.[1][2][11] |
| DAT (Dopamine) | Moderate Releaser/Inhibitor | Weak/Negligible Activity | This is the key point of differentiation. 5-IAI's dopaminergic action contributes to stimulant effects, whereas MDAI's lack thereof results in a less stimulating, more purely "entactogenic" profile.[2][13] |
| NET (Norepinephrine) | Weak Releaser/Inhibitor | Moderate Releaser/Inhibitor | Both compounds interact with NET, contributing to physiological effects like changes in blood pressure.[2][12][13] |
| 5-HT Receptors | High affinity (5-HT₁ₐ, 5-HT₂ₐ/₂ₙ/₂C)[1] | Low/Negligible Affinity[1] | 5-IAI's direct receptor interactions may modulate its overall subjective effects, potentially contributing to side effects not seen with MDAI.[11] |
In Vivo Behavioral Pharmacology
In vivo studies, particularly drug discrimination paradigms in rodents, are critical for understanding the subjective effects of novel psychoactive compounds. In these studies, animals are trained to recognize the internal state produced by a known drug (e.g., MDMA) and press a specific lever to receive a reward.[14][15]
Both 5-IAI and MDAI fully substitute for MDMA in drug discrimination tests, indicating that rodents perceive their subjective effects as being similar to MDMA.[1] This is consistent with their potent serotonergic activity. However, their broader behavioral profiles reflect their differing effects on dopamine.
| Behavioral Assay | 5-IAI | MDAI | Interpretation |
| MDMA Drug Discrimination | Full Substitution[1] | Full Substitution | The potent serotonergic action of both compounds produces an interoceptive state that animals identify as being MDMA-like. This is the basis for their classification as entactogens. |
| Locomotor Activity | Increased locomotion[16] | Little to no increase in locomotion | 5-IAI's dopaminergic component produces stimulant effects, leading to increased movement. MDAI's lack of dopamine release results in minimal stimulant properties.[2] |
| Anecdotal Human Reports | Entactogenic, sociable, but with little euphoria or stimulation.[1][16] | Entactogenic, empathogenic, but without stimulant action; sometimes described as sedating.[2][13] | These reports from uncontrolled settings align remarkably well with the preclinical pharmacology, highlighting the predictive validity of the in vitro and in vivo models. |
| Neurotoxicity | Mild serotonergic neurotoxicity at very high doses, but significantly less than MDMA or PIA.[1][3][17] | Described as a "non-neurotoxic" analogue of MDMA, though some weak neurotoxicity may occur with chronic use.[2] | The reduced neurotoxicity compared to their amphetamine counterparts was a primary goal of their design and is attributed to the rigid indane structure. |
Discussion and Conclusion for the Researcher
The comparative analysis of 5-IAI and MDAI offers a clear lesson in structure-activity relationships. The addition of a simple iodine atom versus a methylenedioxy ring fundamentally alters the pharmacological profile by modulating activity at the dopamine transporter.
-
For researchers studying serotonergic mechanisms or entactogenic effects without the confounding influence of dopamine-related stimulation and reward , MDAI serves as a more selective tool. Its profile as a potent SNRA with negligible DAT activity allows for the isolation of 5-HT and NE-mediated behaviors.[2]
-
For researchers investigating the interplay between serotonin and dopamine systems , or seeking a compound with a profile closer to, but less neurotoxic than, MDMA, 5-IAI is a more appropriate choice. Its action as an SNDRA provides a model for mixed monoamine release.[1]
The significant difference in direct 5-HT receptor affinity is another critical point. Researchers using 5-IAI should consider potential off-target effects mediated by 5-HT₂ₐ and other serotonin receptors, which are not a primary concern with MDAI.[1][11] Ultimately, the choice between these two compounds must be driven by the specific scientific question being addressed, with a clear understanding of their distinct molecular and behavioral signatures.
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the biological activities described in this guide. They are provided as a framework and should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Monoamine Release Assay via [³H]-Neurotransmitter Efflux
This protocol is designed to measure a compound's ability to induce the release of radiolabeled monoamines from pre-loaded rat brain synaptosomes. It is a gold-standard method for functionally characterizing releasing agents.[18][19]
Methodology:
-
Synaptosome Preparation:
-
Humanely euthanize an adult male Sprague-Dawley rat according to IACUC-approved protocols.
-
Rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold 0.32 M sucrose buffer.
-
Homogenize the tissue and perform differential centrifugation to isolate the P2 crude synaptosomal fraction.
-
Resuspend the final pellet in a physiological Krebs-HEPES buffer.
-
-
Radiolabel Loading:
-
Incubate aliquots of the synaptosome suspension with a low nanomolar concentration of [³H]-dopamine or [³H]-serotonin for 15-30 minutes at 37°C.
-
Terminate the loading by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radioactivity.
-
-
Superfusion and Release:
-
Transfer the filters to a multi-well superfusion apparatus.
-
Perfuse the synaptosomes with warm (37°C), oxygenated Krebs-HEPES buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Collect baseline fractions for 10-15 minutes to establish a stable efflux rate.
-
Switch to a buffer containing the test compound (5-IAI or MDAI) at various concentrations for a defined period (e.g., 5-10 minutes). Include a known releasing agent (e.g., MDMA) as a positive control.
-
Continue collecting fractions during and after drug exposure to capture the peak and subsequent decline of release.
-
-
Quantification and Analysis:
-
Add a liquid scintillation cocktail to all collected fractions and the filter itself (to measure remaining radioactivity).
-
Count the radioactivity (Disintegrations Per Minute, DPM) in each sample using a scintillation counter.
-
Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the experiment.
-
Calculate the net drug-evoked release by subtracting the spontaneous baseline efflux.
-
Plot the peak release against the logarithm of the drug concentration and fit the data to a sigmoid curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Protocol 2: In Vivo Drug Discrimination Study
This protocol describes how to train rats to discriminate a test compound from a vehicle, a standard method for assessing subjective drug effects and abuse potential.[14][15][20]
Methodology:
-
Apparatus and Subjects:
-
Use standard operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.
-
Subjects are typically male rats, food-restricted to 85-90% of their free-feeding body weight to motivate responding for food rewards.
-
-
Phase 1: Initial Training:
-
Train rats to press either lever to receive a food pellet under a simple reinforcement schedule (e.g., Fixed Ratio 1, FR1, where every press is rewarded). Gradually increase the requirement (e.g., to FR10).
-
-
Phase 2: Discrimination Training:
-
Establish the discriminative stimuli. For example, to test for MDMA-like effects, the training drug would be MDMA (e.g., 1.5 mg/kg, i.p.) and the vehicle would be saline.
-
On "drug" training days, administer MDMA and reinforce responses only on the designated "drug" lever. Responses on the other lever have no consequence.
-
On "vehicle" training days, administer saline and reinforce responses only on the "vehicle" lever.
-
Sessions are typically run daily, alternating between drug and vehicle.
-
Training continues until animals reliably demonstrate discrimination, defined by a criterion such as making at least 80% of their first 10 responses on the correct lever for 8 out of 10 consecutive sessions.[15]
-
-
Phase 3: Substitution Testing:
-
Once the discrimination is stable, test sessions are introduced, typically once or twice per week, interspersed with retraining sessions.
-
On a test day, the animal is administered a dose of a novel compound (e.g., 5-IAI or MDAI) or a different dose of the training drug (to generate a dose-response curve).
-
During the test session, presses on either lever are recorded, but no food is delivered (extinction conditions). This is crucial to prevent the animal from learning a new association during the test itself.
-
The primary dependent measure is the percentage of responses made on the drug-associated lever.
-
-
Data Interpretation:
-
Full Substitution (>80% drug-lever responding): The test drug produces subjective effects that are indistinguishable from the training drug.[20]
-
Partial Substitution (20-80% drug-lever responding): The test drug produces some, but not all, of the subjective effects of the training drug.[20]
-
No Substitution (<20% drug-lever responding): The test drug's effects are not perceived as being similar to the training drug.
-
References
-
5-IAI - Wikipedia. [Link]
-
5-IAI - Grokipedia. [Link]
-
MDAI - Wikipedia. [Link]
-
Nichols DE, Johnson MP, Oberlender R. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior, 38(1):135-9. [Link]
-
5-IAI - Chemical Route. [Link]
-
Simmler LD, et al. (2014). 5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. ResearchGate. [Link]
-
Coppola M, Mondola R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters, 218(1):24-9. [Link]
-
Serotonin–dopamine releasing agent - Wikipedia. [Link]
-
Lile JA, et al. (2011). Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans. Neuropsychopharmacology, 36(5): 1055–1066. [Link]
-
Belza J, et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8:222. [Link]
-
Labcorp. (2021). Designing a comprehensive drug discrimination study. [Link]
-
Heal DJ. (1993). Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors. Journal of Psychopharmacology, 7(4_suppl):23-35. [Link]
-
Serotonin–norepinephrine–dopamine releasing agent - Wikipedia. [Link]
-
National Institutes of Health. Drug Discrimination - Methods of Behavior Analysis in Neuroscience. [Link]
-
Melior Discovery. Drug Discrimination Assessment. [Link]
-
Wold LE, et al. (2015). Vesicular monoamine transporter 2 and the acute and long-term response to 3,4-(±)-methylenedioxymethamphetamine. Journal of Neurochemistry, 132(2):193-204. [Link]
-
Rush CR, et al. (2012). Human Drug Discrimination: A Primer and Methodological Review. Behavioural Pharmacology, 23(5-6): 391–411. [Link]
-
Schifano F, et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice. Pharmaceuticals, 16(1):113. [Link]
-
Wold LE, et al. (2015). Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine. PMC. [Link]
-
Steele TD, et al. (1987). In vitro release of tritiated monoamines from rat CNS tissue by the neurotoxic compound 1-methyl-phenyl-tetrahydropyridine. Biochemical Pharmacology, 36(18):2941-6. [Link]
-
El-Yazbi F, et al. (2021). Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions. Pharmacology & Therapeutics, 228:107921. [Link]
-
Vesicular monoamine transporter - Wikipedia. [Link]
-
Lohr KM, et al. (2014). The vesicular monoamine transporter 2: an underexplored pharmacological target. Expert Opinion on Drug Discovery, 9(7): 785–797. [Link]
Sources
- 1. 5-IAI - Wikipedia [en.wikipedia.org]
- 2. MDAI - Wikipedia [en.wikipedia.org]
- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Serotonin–norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. Vesicular monoamine transporter 2 and the acute and long-term response to 3,4-(±)-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 10. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. chemicalroute.com [chemicalroute.com]
- 18. Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro release of tritiated monoamines from rat CNS tissue by the neurotoxic compound 1-methyl-phenyl-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
Analytical Profiling of N-Methyl-Aminoindanes: A Spectroscopic Comparison Guide for ATR-FTIR vs. GC-IRD
As novel psychoactive substances (NPS) and complex active pharmaceutical ingredients (APIs) proliferate, forensic researchers and drug development scientists require robust analytical tools to distinguish structurally related compounds. N-methyl-2-aminoindane (NM2AI) is a conformationally rigid secondary amine—structurally related to amphetamines—that necessitates high-resolution vibrational spectroscopy for definitive functional group mapping[1].
This application guide objectively compares two leading infrared (IR) modalities for characterizing NM2AI: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) and Gas Chromatography-Infrared Detection (GC-IRD) . By examining the causality behind their operational parameters, we provide a definitive framework for isolating and validating the unique IR bands of N-methyl-aminoindane functional groups.
Vibrational Mapping of N-Methyl-Aminoindane Functional Groups
Before selecting an instrumental configuration, we must define the target spectral signatures of the NM2AI molecule. The functional groups of NM2AI consist of a secondary amine, an aliphatic cyclopentane derivative ring, and a fused aromatic core. Because NM2AI is overwhelmingly synthesized and distributed as a hydrochloride (HCl) salt, analysts must account for heavy protonation effects.
Computational Density Functional Theory (DFT) simulations and empirical data agree on the unique vibrational fingerprint of these secondary amine designer drugs[1]. The table below outlines the diagnostic IR bands used to confirm the N-methyl-aminoindane scaffold.
Table 1: Diagnostic IR Absorption Bands for NM2AI (Hydrochloride Salt & Free Base)
| Functional Group / Mode | State | Wavenumber (cm⁻¹) | Spectral Characteristics & Causality |
| Secondary Amine (N-H Stretch) | Free Base | 3350 – 3400 | A distinct, sharp, and relatively weak single band. Its sharpness is due to the lack of extensive crystalline hydrogen bonding compared to primary amines. |
| Protonated Amine (NH₂⁺ Stretch) | HCl Salt | 3000 – 2600 | A very broad, intense region overlapping with C-H stretching. This "salt band" occurs due to strong electrostatic hydrogen bonding (N-H···Cl⁻) in the crystal lattice[2]. |
| Protonated Amine (NH₂⁺ Deformation) | HCl Salt | ~1606 | Highly diagnostic single deformation band confirming the presence of a secondary amine salt[2]. Absent in the free base[3]. |
| Aromatic C=C Stretches | Both | ~1600 & ~1480 | Sharp doublets indicative of the indane core's fused benzene ring system. |
| Aliphatic C-H Bending | Both | 1467, 1452 | Bending modes of the cyclopentyl -CH₂- groups and the N-methyl alkyl substitution[2]. |
Platform Comparison: ATR-FTIR vs. GC-IRD
Choosing between ATR-FTIR and GC-IRD dictates how the sample state impacts the resulting IR spectra. ATR-FTIR analyzes the bulk lattice (salts), whereas GC-IRD analyzes the volatilized monomer (free base), dramatically altering the analytical approach.
Table 2: Objective Performance Comparison
| Parameter | ATR-FTIR (Solid-State) | GC-IRD (Solid-Phase Deposition) |
| Primary Application | High-purity APIs, seized bulk powders. | Heavily adulterated mixtures, street samples. |
| Analyte State | Intact Hydrochloride Salt. | Extracted Free Base. |
| Destructiveness | Non-destructive (sample recoverable). | Destructive (sample consumed in GC). |
| Matrix Interference | Highly susceptible. Cutting agents (e.g., sugars, caffeine) mask the 1606 cm⁻¹ NH₂⁺ band. | Immune. GC physically separates interferents before IR detection. |
| Spectral Resolution | Bulk lattice state broadens bands. | Monomeric deposition provides ultra-sharp bands; resolution set to 4 cm⁻¹[4]. |
Workflow Logic & Decision Architecture
The determination to use ATR-FTIR or GC-IRD relies on an immediate matrix purity assessment. Complex matrices mandate hyphenated separation to isolate the secondary amine from cutting agents.
Workflow for selecting ATR-FTIR vs GC-IRD based on NM2AI sample matrix.
Self-Validating Experimental Protocols
To meet the rigorous standards of forensic and pharmaceutical applications, both platforms must operate as self-validating systems. The causality of every technical step below ensures the elimination of false positives.
Protocol A: Direct Solid-State ATR-FTIR Profiling
Best for: High-purity reference materials or bulk APIs.
-
System Suitability Test (SST):
-
Action: Wipe the diamond/ZnSe ATR crystal with high-purity isopropanol. Acquire an ambient background spectrum (4000–650 cm⁻¹).
-
Validation Checkpoint: The system is valid only if atmospheric CO₂ (2350 cm⁻¹) and H₂O (3900–3500 cm⁻¹) absorbance is <0.005 AU.
-
Causality: Moisture bands perfectly overlap the N-H stretch regions. Failure to suppress background water leads to false NH₂⁺ interpretations.
-
-
Polystyrene Calibration (CCV):
-
Action: Press a 1.5 mil polystyrene standard film onto the anvil and verify the 1601.2 cm⁻¹ peak.
-
-
Sample Application:
-
Action: Place 1–2 mg of NM2AI powder onto the crystal. Apply the pressure anvil until the torque slips (standardizing contact).
-
Causality: Consistent pressure ensures optimal penetration depth of the evanescent wave, maintaining linear Beer-Lambert absorbance ratios.
-
-
Data Acquisition:
-
Action: Run 32 scans at 4 cm⁻¹ resolution[2].
-
Validation Checkpoint: Extract the band at ~1606 cm⁻¹. If absent, the analyte is not a secondary amine salt.
-
Protocol B: Hyphenated GC-IRD Profiling
Best for: Highly adulterated mixtures requiring pre-separation.
-
Alkaline Liquid-Liquid Extraction (LLE):
-
Action: Dissolve 10 mg of the suspected NM2AI sample in 1 mL water. Add 100 µL of 1M NaOH. Extract into 1 mL hexane.
-
Causality: Intact HCl salts degrade thermally in GC injectors. NaOH deprotonates the amine into a volatile, thermally stable free base, shifting the IR target from the broad 3000 cm⁻¹ salt band to the sharp 3350 cm⁻¹ free base N-H stretch.
-
-
Chromatographic Separation:
-
Action: Inject 1 µL into the GC inlet at 280°C (Split ratio 1:5)[4].
-
Causality: The split ensures the column is not overloaded, which would cause fronting and co-elution into the IR flow cell.
-
-
Flow Splitting (MS vs. IR):
-
Action: Split the column effluent post-separation at a 1:9 (MS:IR) ratio via a heated transfer line (235°C)[4].
-
Causality: Mass spectrometry (MS) requires picograms of analyte, whereas IR requires nanograms. Biasing flow heavily toward the IR cell ensures an adequate signal-to-noise ratio for the secondary amine bending modes.
-
-
Spectral Deposition & Acquisition:
-
Action: Condense the column effluent onto a ZnSe disc cooled by liquid nitrogen (-40°C). Scan 4000 to 650 cm⁻¹ at 4 cm⁻¹ resolution[4].
-
Validation Checkpoint: Blank hexane injections must yield a flat baseline prior to analyzing the sample. Compare the extracted peak against a synthesized standard library.
-
References
-
"Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes." MDPI. Available at: [Link]
-
"THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS." Canadian Science Publishing. Available at: [Link]
-
"Filter Feature Selection for Unsupervised Clustering of Designer Drugs Using DFT Simulated IR Spectra Data." ACS Omega. Available at: [Link]
-
"ANALYTICAL REPORT1: NM-2AI, N-methyl-2-aminoindane." Policija. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
